6-(Methylthio)pyridin-3-ylboronic acid
Description
Properties
IUPAC Name |
(6-methylsulfanylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2S/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWKVPJOPVIIRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)SC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376379 | |
| Record name | [6-(Methylsulfanyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321438-86-2 | |
| Record name | [6-(Methylsulfanyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Methylsulphanyl)pyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 6-(methylthio)pyridin-3-ylboronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust synthetic pathway for 6-(methylthio)pyridin-3-ylboronic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a two-step process, commencing with the preparation of a key intermediate, 5-bromo-2-(methylthio)pyridine, followed by a palladium-catalyzed Miyaura borylation to introduce the boronic acid functionality. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid researchers in the successful preparation of this important compound.
I. Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the nucleophilic substitution of a chlorine atom in 5-bromo-2-chloropyridine with a methylthio group. The resulting 5-bromo-2-(methylthio)pyridine then undergoes a Miyaura borylation reaction, where the bromine atom is replaced with a boronic acid pinacol ester group using a palladium catalyst. Finally, hydrolysis of the pinacol ester yields the desired this compound.
A Technical Guide to 6-(methylthio)pyridin-3-ylboronic acid: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(methylthio)pyridin-3-ylboronic acid, with the CAS Number 321438-86-2, is a pivotal organoboron compound extensively utilized in organic synthesis and medicinal chemistry.[1] Its unique structural features, combining a pyridine ring with a methylthio group and a boronic acid moiety, make it a versatile building block for the construction of complex molecules. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development. Detailed experimental protocols and visual diagrams are included to facilitate its practical application in a laboratory setting.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular weight of 169.01 g/mol and a chemical formula of C6H8BNO2S.[1] While specific experimental data for some properties are not widely published, predicted values and data from structurally similar compounds provide valuable insights.
| Property | Value | Source |
| CAS Number | 321438-86-2 | [1] |
| Molecular Formula | C6H8BNO2S | [1] |
| Molecular Weight | 169.01 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| InChI Key | UXWKVPJOPVIIRU-UHFFFAOYSA-N | [1] |
| Predicted Density | 1.18 ± 0.1 g/cm³ | [2] |
| Predicted pKa | 4.27 ± 0.10 | [2] |
| Predicted Boiling Point | 294.7 ± 42.0 °C | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
Synthesis of Pyridinyl Boronic Acids
The synthesis of pyridinyl boronic acids, including this compound, typically involves two primary strategies: regioselective halogen-metal exchange followed by borylation, or a palladium-catalyzed Miyaura borylation.[3]
Experimental Protocol: General Synthesis via Halogen-Metal Exchange
This method leverages the differential reactivity of halogens on a pyridine ring for regioselective lithiation and subsequent reaction with a borate ester.
Materials:
-
Appropriately substituted halopyridine (e.g., 5-bromo-2-(methylthio)pyridine)
-
Anhydrous solvent (e.g., THF, toluene)
-
n-Butyllithium (n-BuLi) or other strong organolithium base
-
Trialkyl borate (e.g., triisopropyl borate)
-
Aqueous acid (e.g., HCl) for workup
Procedure:
-
Dissolve the starting halopyridine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to a low temperature (typically -78 °C).
-
Slowly add the organolithium reagent dropwise to the solution, maintaining the low temperature. The reaction is monitored for completion (e.g., by TLC or LC-MS).
-
Add the trialkyl borate to the reaction mixture, again at low temperature.
-
Allow the reaction to warm to room temperature and stir for a specified period.
-
Quench the reaction by the addition of aqueous acid.
-
Extract the aqueous layer with an organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
Purify the product by a suitable method, such as recrystallization or column chromatography.
Applications in Drug Discovery
Pyridinyl boronic acids are crucial intermediates in the synthesis of pharmaceutically active compounds, primarily through Suzuki-Miyaura cross-coupling reactions.[3] This reaction forms a carbon-carbon bond between the boronic acid and a halide or triflate, enabling the construction of biaryl and hetero-biaryl scaffolds common in many drug molecules.
Case Study: Inhibition of NorA Efflux Pump in Staphylococcus aureus
A notable application of related 6-substituted pyridine-3-boronic acids is in the development of inhibitors for the NorA efflux pump in Staphylococcus aureus.[4][5] The NorA efflux pump is a major contributor to antibiotic resistance in this bacterium. By inhibiting this pump, the efficacy of existing antibiotics can be restored. Studies have shown that compounds like 6-(3-phenylpropoxy)pyridine-3-boronic acid and 6-(4-phenylbutoxy)pyridine-3-boronic acid can potentiate the activity of antibiotics such as ciprofloxacin.[4]
Experimental Protocol: General Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., Na2CO3, K2CO3, CsF)
-
Solvent system (e.g., toluene/water, 1,4-dioxane/water)
Procedure:
-
In a reaction vessel, combine this compound (typically 1.1-1.5 equivalents), the aryl/heteroaryl halide (1 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
Add the solvent system to the mixture.
-
Degas the reaction mixture by bubbling nitrogen or argon through it for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (often 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl or hetero-biaryl compound.
Visualizing Workflows and Pathways
Suzuki-Miyaura Cross-Coupling Workflow
The following diagram illustrates the general workflow of a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Developing NorA Efflux Pump Inhibitors
This diagram shows the logical progression from identifying the problem of antibiotic resistance to the development of specific inhibitors.
Caption: Logical workflow for the development of NorA efflux pump inhibitors.
Safety and Handling
Boronic acids are generally stable but can be hygroscopic.[2] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Avoid inhalation of dust and contact with skin and eyes.[6] Store the compound in a tightly sealed container in a cool, dry place, preferably refrigerated and under an inert atmosphere.[2][6]
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis, particularly for the construction of novel compounds in the field of drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of complex molecular architectures. As research into new therapeutic agents continues, the importance of such building blocks in the synthetic chemist's toolbox is undeniable. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the full potential of this important chemical entity.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 6-Methylpyridine-3-boronic Acid | 659742-21-9 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
In-Depth Technical Guide: 6-(methylthio)pyridin-3-ylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a focused analysis of the fundamental chemical property of 6-(methylthio)pyridin-3-ylboronic acid: its molecular weight. Accurate determination of molecular weight is a critical first step in nearly all laboratory and drug development applications, from stoichiometric calculations in chemical synthesis to concentration preparations for in-vitro and in-vivo assays.
Core Physicochemical Data
The primary identifier for any chemical compound in experimental design is its molecular formula, which directly informs its molecular weight.
Molecular Formula: C₆H₈BNO₂S[1]
The molecular weight is derived from the sum of the atomic weights of its constituent atoms. The table below outlines this calculation based on the standard atomic weights of each element.
| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 6 | 12.011 | 72.066 |
| Hydrogen | H | 8 | 1.008 | 8.064 |
| Boron | B | 1 | 10.81 | 10.81 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Sulfur | S | 1 | 32.065 | 32.065 |
| Total | 169.01 |
Based on this, the molecular weight of this compound is 169.01 g/mol .[1][2][3]
Visualization of Molecular Weight Calculation
The following diagram illustrates the logical relationship between the compound's elemental composition and the final calculated molecular weight.
Caption: Workflow for calculating the molecular weight from elemental composition.
Methodologies and Protocols
The determination of a compound's molecular weight is a computational task based on its established molecular formula and the standard atomic weights of its constituent elements as defined by the International Union of Pure and Applied Chemistry (IUPAC).
Methodology for Calculation:
-
Determine the Molecular Formula: The definitive molecular formula is established through analytical techniques such as mass spectrometry and elemental analysis. For this compound, the formula is C₆H₈BNO₂S.[1]
-
Identify Constituent Elements: The elements present are Carbon (C), Hydrogen (H), Boron (B), Nitrogen (N), Oxygen (O), and Sulfur (S).
-
Sum Atomic Weights: The number of atoms of each element is multiplied by its standard atomic weight. The sum of these products yields the molecular weight of the compound. Standard atomic weights are used, which represent a weighted average of the natural abundances of an element's isotopes.[4][5]
It is important to note that while experimental protocols are crucial for determining a compound's structure and formula, the calculation of the molecular weight itself is a deterministic process. Therefore, detailed experimental workflows or descriptions of signaling pathways are not applicable to this specific topic.
References
6-(methylthio)pyridin-3-ylboronic acid stability and storage
An In-depth Technical Guide on the Stability and Storage of 6-(methylthio)pyridin-3-ylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a vital building block in medicinal chemistry and drug development, frequently utilized in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules. As with many boronic acid derivatives, its stability and proper storage are critical for ensuring reactivity, purity, and reproducibility in synthetic applications. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on the general characteristics of arylboronic acids. It also includes generalized experimental protocols for stability assessment and visual diagrams of key degradation pathways and experimental workflows.
Introduction to Arylboronic Acid Stability
Arylboronic acids are a class of compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aryl ring. While indispensable in organic synthesis, they are susceptible to several degradation pathways that can impact their quality and performance. The primary stability concerns for arylboronic acids include:
-
Protodeboronation: The cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by acids, bases, or metal catalysts and can be accelerated by elevated temperatures.[1] Heteroaromatic boronic acids are particularly prone to this degradation pathway.[1]
-
Oxidative Degradation: The boronic acid moiety can be susceptible to oxidation, leading to the formation of phenols and other byproducts. This can be influenced by the presence of oxidizing agents and light.
-
Boroxine Formation: Arylboronic acids can undergo dehydration to form cyclic anhydrides known as boroxines. This is a reversible process, but the presence of boroxines can complicate stoichiometry and reaction kinetics. Boronic esters, on the other hand, are generally more stable, non-hygroscopic, and easier to characterize than their corresponding acids.[2]
Given these potential degradation routes, stringent control over storage conditions is essential to maintain the integrity of this compound.
Stability and Storage of this compound
While specific, publicly available stability data for this compound is limited, general guidelines for arylboronic and pyridineboronic acids provide a strong framework for its proper handling and storage.
General Recommendations
The key to preserving the stability of this compound is to minimize its exposure to atmospheric moisture, elevated temperatures, and light. Many boronic acids are hygroscopic, and the absorption of water can facilitate degradation.[2]
Quantitative Data on Storage Conditions for Related Arylboronic Acids
The following table summarizes recommended storage conditions for various arylboronic acids, which can be used as a guide for this compound.
| Compound Name | Recommended Storage Temperature | Additional Recommendations | Source |
| (6-(butylthio)pyridin-3-yl)boronic acid | Refrigerated | Tightly closed container, dry, cool, well-ventilated place. | [3] |
| 6-Methylpyridine-3-boronic acid | 2-8°C | Hygroscopic. | [4] |
| 4-Pyridinylboronic acid | -20°C | --- | |
| [6-(methylamino)pyridin-3-yl]boronic acid hydrochloride | Room Temperature | --- | |
| General Boric Acid | 15–25°C (59–77°F) | Keep away from heat, direct sunlight, and moisture. |
Potential Degradation Pathways
The primary degradation pathways anticipated for this compound are protodeboronation and boroxine formation, as is common for this class of compounds.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
A comprehensive stability study for this compound should evaluate the impact of temperature, humidity, light, and pH. The following is a generalized protocol that can be adapted for this purpose.
Materials and Equipment
-
This compound
-
HPLC-UV system with a C18 column
-
LC-MS system for peak identification
-
NMR spectrometer
-
Forced degradation chambers (temperature, humidity, photostability)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Solvents: Acetonitrile (ACN), water (HPLC grade), methanol, and appropriate buffers
General Stability Testing Workflow
Caption: A logical workflow for conducting a stability study of this compound.
Forced Degradation Studies
-
Thermal Stress: Expose solid samples and solutions to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
-
Humidity Stress: Store solid samples at a high relative humidity (e.g., 75% RH, 90% RH) at a controlled temperature (e.g., 25°C or 40°C).
-
Photostability: Expose solid samples and solutions to UV and visible light according to ICH Q1B guidelines.
-
pH Stress: Prepare solutions of the compound in a range of acidic, neutral, and basic buffers (e.g., pH 2, 7, 9) and monitor for degradation over time.
Analytical Method
A reverse-phase HPLC method is typically suitable for monitoring the stability of arylboronic acids.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL
The percentage of remaining this compound and the formation of impurities should be calculated at each time point.
Recommended Storage and Handling
Based on the general properties of arylboronic acids, the following storage and handling procedures are recommended for this compound:
-
Storage: Store in a tightly sealed container in a refrigerator at 2-8°C .[4][5] For long-term storage, consider a freezer at -20°C . The storage area should be dry and well-ventilated.[3]
-
Inert Atmosphere: For sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
-
Handling: Handle in a well-ventilated area, such as a fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid the formation of dust and aerosols.[3][6]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and excessive moisture.[7]
Conclusion
While specific stability data for this compound is not extensively documented in the public domain, a thorough understanding of the general stability of arylboronic acids provides a robust framework for its proper handling and storage. By controlling temperature, moisture, and light exposure, and by following the recommended handling procedures, researchers can ensure the quality and reliability of this important synthetic building block. The provided experimental protocols offer a starting point for laboratories to conduct their own stability assessments to establish appropriate retest dates and storage conditions based on their specific needs and applications.
References
- 1. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. echemi.com [echemi.com]
- 4. 6-Methylpyridine-3-boronic acid 659742-21-9 [sigmaaldrich.com]
- 5. 6-Methylpyridine-3-boronic Acid | 659742-21-9 [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. alliancechemical.com [alliancechemical.com]
6-(methylthio)pyridin-3-ylboronic acid safety data sheet
An In-Depth Technical Guide to the Safety Profile of 6-(Methylthio)pyridin-3-ylboronic acid
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The toxicological and safety properties of this compound have not been fully investigated. The information presented herein is compiled from available data for this compound and structurally related pyridine boronic acids. It is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). Always consult the official SDS from your supplier before handling this chemical and adhere to all institutional safety protocols.
Chemical Identification and Properties
This compound is a heterocyclic organic compound containing a pyridine ring functionalized with a methylthio group and a boronic acid group. Such structures are valuable intermediates in medicinal chemistry, particularly as building blocks in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecules.[1][2]
Table 1: Chemical Identifiers and Physical Properties
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 321438-86-2 | [3] |
| Molecular Formula | C₆H₈BNO₂S | [3] |
| Molecular Weight | 169.01 g/mol | [3] |
| InChI Key | UXWKVPJOPVIIRU-UHFFFAOYSA-N | [3] |
| Physical Form | Solid | [3] |
| Purity | ≥95% (Typical) |[3] |
Hazard Identification and GHS Classification
Table 2: Potential GHS Hazard Classifications (Inferred from 6-(Dimethylamino)pyridine-3-boronic acid)
| Hazard Code | Hazard Statement | Class |
|---|---|---|
| H302 | Harmful if swallowed | Acute toxicity, oral[4] |
| H315 | Causes skin irritation | Skin corrosion/irritation[4] |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation[4] |
| H332 | Harmful if inhaled | Acute toxicity, inhalation[4] |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure[4] |
Caption: Potential GHS Hazards for the Compound.
Safe Handling and Storage Protocols
Proper handling and storage are critical to ensure safety. The following guidelines are based on standard practices for boronic acids and related chemical reagents.[5][6][7]
Exposure Controls and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5][7] Ensure that eyewash stations and safety showers are readily accessible.[7]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[7]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid all personal contact.[6]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator (e.g., N95 type).[6]
Storage Conditions
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5]
-
Refrigerated storage (2-8°C) is often recommended for boronic acids to ensure long-term stability.[5][8]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]
Caption: General Laboratory Handling Workflow.
First-Aid Measures
In case of exposure, follow these general first-aid guidelines and seek immediate medical attention.[6][7]
-
Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration.[7]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[7]
-
Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[6][7]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting.[7]
Experimental Protocol: Synthesis of Pyridinyl Boronic Acids
While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a general method for the synthesis of a related compound, 6-methyl-3-pyridineboronic acid, via a palladium-catalyzed Miyaura borylation is available and serves as a representative experimental workflow.[9] This method is common for preparing aryl and heteroaryl boronic acids.
Materials and Reagents
-
6-Methyl-3-pyridinol trifluoromethanesulfonate (starting material)
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Acetonitrile (ACN)
-
Dimethyl sulfoxide (DMSO)
-
Microwave reactor
-
High-Performance Liquid Chromatography (HPLC) system
Procedure
-
Reaction Setup: Dissolve the starting triflate (1.0 eq) in acetonitrile in a microwave reaction tube.
-
Addition of Reagents: Add bis(pinacolato)diboron (1.5 eq) and stir until dissolved. Subsequently, add potassium acetate (3.0 eq) and the palladium catalyst, Pd(dppf)Cl₂ (0.03 mol%).[9]
-
Microwave Irradiation: Seal the reaction vessel and place it in a microwave reactor. Heat the mixture to 160°C for a specified time (e.g., 2 x 600 seconds), monitoring the reaction progress by LC-MS.[9]
-
Workup: Upon completion, remove the acetonitrile by evaporation under reduced pressure.
-
Purification: Dissolve the resulting solid residue in DMSO and purify by preparative HPLC to isolate the target boronic acid pinacol ester, which can then be hydrolyzed to the boronic acid if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 6-(Dimethylamino)pyridine-3-boronic acid | C7H11BN2O2 | CID 2763271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. 6-Methylpyridine-3-boronic acid 659742-21-9 [sigmaaldrich.com]
- 9. 6-Methylpyridine-3-boronic Acid | 659742-21-9 [chemicalbook.com]
Characterization of 6-(Methylthio)pyridin-3-ylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
6-(Methylthio)pyridin-3-ylboronic acid is a heterocyclic organic compound containing a pyridine ring substituted with a methylthio group and a boronic acid functional group. These features make it a valuable reagent for introducing the 6-(methylthio)pyridin-3-yl moiety into more complex molecules.
| Property | Value | Source |
| CAS Number | 321438-86-2 | [1] |
| Molecular Formula | C₆H₈BNO₂S | [1] |
| Molecular Weight | 169.01 g/mol | [1] |
| IUPAC Name | [6-(Methylsulfanyl)pyridin-3-yl]boronic acid | [2] |
| Synonyms | 6-(Methylthio)pyridine-3-boronic acid | [1] |
| Physical Form | Solid, white to pale cream powder | [3] |
| Purity | Typically ≥95% | [3] |
| Storage Conditions | Room temperature, inert atmosphere | [2] |
Synthesis of this compound
While a specific detailed experimental protocol for the synthesis of this compound is not widely published, a common and effective method for the preparation of pyridinylboronic acids is through a lithium-halogen exchange of the corresponding bromopyridine followed by borylation with a trialkyl borate. The following protocol is a representative procedure adapted from the synthesis of similar pyridinylboronic acids.[4]
Proposed Synthetic Route
The synthesis of this compound can be envisioned to start from the commercially available 5-bromo-2-(methylthio)pyridine.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Representative)
Materials:
-
5-Bromo-2-(methylthio)pyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-bromo-2-(methylthio)pyridine (1.0 eq).
-
Dissolve the starting material in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
To this solution, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 2 M HCl at 0 °C until the solution is acidic (pH ~2).
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Spectroscopic Characterization (Predicted)
As experimental spectra are not publicly available, the following tables provide predicted chemical shifts for ¹H and ¹³C NMR, which are crucial for the structural confirmation of the molecule. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | s | 1H | H-2 |
| ~8.0 | d | 1H | H-4 |
| ~7.2 | d | 1H | H-5 |
| ~2.5 | s | 3H | -SCH₃ |
| ~5.0-7.0 | br s | 2H | -B(OH)₂ |
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~160 | C-6 |
| ~150 | C-2 |
| ~140 | C-4 |
| ~120 | C-5 |
| C-3 (ipso-carbon attached to boron, may not be observed) | |
| ~15 | -SCH₃ |
Mass Spectrometry
For mass spectrometry, the expected molecular ion peak [M+H]⁺ would be at m/z 170.04.
Applications in Drug Discovery
Pyridinylboronic acids are indispensable tools in drug discovery, primarily serving as coupling partners in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl halides, enabling the synthesis of complex molecular architectures found in many biologically active compounds.[5][6]
Role in Suzuki-Miyaura Cross-Coupling
The 6-(methylthio)pyridin-3-yl moiety is a valuable pharmacophore that can be incorporated into lead compounds to modulate their physicochemical properties and biological activity. The Suzuki-Miyaura coupling provides a versatile and efficient method for this purpose.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Potential as a Building Block for Kinase Inhibitors
The pyridine scaffold is a common feature in many kinase inhibitors. The strategic placement of substituents on the pyridine ring is crucial for achieving high potency and selectivity. The 6-(methylthio) group can serve as a key interaction point within the ATP-binding pocket of a kinase or as a handle for further functionalization. For instance, substituted 6-amino pyridine derivatives have been developed as potent dual GSK-3β/CK-1δ inhibitors for the potential treatment of Alzheimer's disease, highlighting the therapeutic relevance of this class of compounds.[7]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling (General)
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using a pyridinylboronic acid.[5]
Materials:
-
This compound (1.2 eq)
-
Aryl or heteroaryl halide (e.g., a brominated scaffold) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,2-dimethoxyethane/water mixture)
Procedure:
-
In a reaction vessel, combine the aryl halide, this compound, and the base.
-
Add the solvent mixture (e.g., 4:1 DME/water).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst under an inert atmosphere.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient incorporation of the 6-(methylthio)pyridine moiety into a wide range of scaffolds. While detailed experimental characterization data is not widely available in the public domain, this guide provides a solid foundation for researchers working with this compound, offering plausible synthetic routes and representative analytical data. Further investigation into its applications is likely to uncover new opportunities for the development of novel therapeutics.
References
- 1. scbt.com [scbt.com]
- 2. rsc.org [rsc.org]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1692-25-7 | Pyridin-3-ylboronic acid | Organoborons | Ambeed.com [ambeed.com]
- 6. rsc.org [rsc.org]
- 7. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 6-(methylthio)pyridin-3-ylboronic Acid for Chemical Researchers
For Immediate Release
This technical whitepaper provides a comprehensive overview of 6-(methylthio)pyridin-3-ylboronic acid, a valuable building block for researchers in drug discovery and organic synthesis. This document details its commercial availability, key chemical properties, and provides established protocols for its synthesis and common applications.
Commercial Availability and Physicochemical Properties
This compound (CAS RN: 321438-86-2) and its pinacol ester derivative (CAS RN: 849934-89-0) are readily available from a variety of chemical suppliers. These compounds are typically supplied as solids with purities ranging from 95% to over 98%. For research purposes, they are available in quantities ranging from milligrams to multiple grams. Below is a summary of representative commercial sources and their product specifications.
| Supplier | Product Name | CAS RN | Purity | Available Quantities |
| Sigma-Aldrich | 6-(Methylthio)pyridine-3-boronic acid | 321438-86-2 | ≥98% | Varies |
| Ambeed | 6-(Methylthio)pyridine-3-boronic acid | 321438-86-2 | 98% | 1g, 5g, 10g, 25g |
| Fluorochem | This compound | 321438-86-2 | >95% | 250mg, 1g, 5g, 10g, 25g |
| Echemi | 6-(Methylthio)pyridine-3-boronic acid pinacol ester | 849934-89-0 | N/A | Inquire for pricing |
| Santa Cruz Biotechnology | 6-(Methylthio)pyridine-3-boronic acid pinacol ester | 849934-89-0 | N/A | Inquire for pricing |
Physicochemical Data:
| Property | Value |
| Molecular Formula | C₆H₈BNO₂S |
| Molecular Weight | 169.01 g/mol [1] |
| Appearance | Solid |
| Storage | Inert atmosphere, room temperature |
Synthetic Protocols
The synthesis of this compound is typically achieved through a two-step process, starting from commercially available 5-bromo-2-chloropyridine. The first step involves the nucleophilic substitution of the chlorine atom with a methylthio group, followed by a borylation reaction.
Synthesis of 5-bromo-2-(methylthio)pyridine
This procedure details the synthesis of the key intermediate, 5-bromo-2-(methylthio)pyridine.
Materials:
-
5-bromo-2-chloropyridine
-
Sodium thiomethoxide (NaSMe)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 5-bromo-2-chloropyridine (1.0 eq) in anhydrous DMF, add sodium thiomethoxide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-bromo-2-(methylthio)pyridine.
Borylation of 5-bromo-2-(methylthio)pyridine
This section outlines two common methods for the borylation of 5-bromo-2-(methylthio)pyridine to yield the target boronic acid or its pinacol ester.
This palladium-catalyzed cross-coupling reaction is a widely used method for the synthesis of boronic esters.[2]
Materials:
-
5-bromo-2-(methylthio)pyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Anhydrous 1,4-dioxane
Procedure:
-
In a Schlenk flask, combine 5-bromo-2-(methylthio)pyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane to the flask, followed by the addition of Pd(dppf)Cl₂ (0.03 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain this compound pinacol ester.
-
(Optional) The pinacol ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid solution (e.g., 1 M HCl) in a suitable solvent like acetone, followed by extraction and purification.
This method involves the formation of an organolithium intermediate followed by quenching with a borate ester.[3][4]
Materials:
-
5-bromo-2-(methylthio)pyridine
-
n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Aqueous hydrochloric acid (1 M)
Procedure:
-
Dissolve 5-bromo-2-(methylthio)pyridine (1.0 eq) in anhydrous THF or diethyl ether in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium or tert-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of 1 M aqueous HCl at 0 °C.
-
Separate the aqueous layer and extract it with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or chromatography.
Logical Relationships and Workflows
The following diagrams illustrate the synthetic pathway and the general workflow for a common application of this compound.
Applications in Drug Discovery and Organic Synthesis
This compound and its derivatives are versatile reagents, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The resulting biaryl and heterobiaryl scaffolds are prevalent in a vast array of biologically active molecules and functional materials. The methylthio group on the pyridine ring can also be further functionalized, for example, by oxidation to the corresponding sulfoxide or sulfone, providing access to a wider range of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.
References
The Solubility Profile of 6-(methylthio)pyridin-3-ylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Boronic Acids in Drug Development
Boronic acids are characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom, which imparts them with unique properties as mild Lewis acids.[4][5] This reactivity is harnessed in a variety of chemical transformations beyond the Suzuki-Miyaura coupling, including the Chan-Lam and Petasis reactions.[4] In the pharmaceutical realm, the boronic acid moiety is a key pharmacophore in several approved drugs, such as the proteasome inhibitor bortezomib (Velcade®) for treating multiple myeloma.[3][6] The therapeutic potential of boronic acids stems from their ability to form reversible covalent bonds with diols, a feature present in many biological molecules like sugars and glycoproteins, and their capacity to inhibit serine proteases.[7]
Despite their therapeutic promise, boronic acids often present formulation challenges due to their limited solubility.[6] Factors such as the formation of less soluble trimeric anhydrides, known as boroxines, can significantly impact their dissolution and bioavailability.[6] Understanding and overcoming these solubility limitations is a critical aspect of developing boronic acid-containing drug candidates.
Physicochemical Properties and Solubility Considerations for 6-(methylthio)pyridin-3-ylboronic Acid
Specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, general principles governing the solubility of aryl and heterocyclic boronic acids can provide valuable insights.
The solubility of boronic acids is influenced by several factors:
-
Substituents: The nature of the substituents on the aromatic ring plays a crucial role. For instance, the introduction of polar groups can enhance aqueous solubility, while nonpolar groups may increase solubility in organic solvents.[8] The methylthio group in the target molecule is relatively nonpolar, which might suggest limited aqueous solubility.
-
Formation of Boroxines: Boronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides called boroxines.[8] These boroxines are often less soluble than the corresponding monomeric boronic acids, and their formation can lead to difficulties in obtaining reproducible solubility data.[8]
-
Solvent Polarity: The solubility of phenylboronic acid has been shown to be high in ethers and ketones, moderate in chloroform, and very low in hydrocarbons.[9][10] Similar trends can be expected for substituted pyridinylboronic acids.
-
pH: The acidity of the boronic acid group (pKa typically in the range of 4-10) means that solubility in aqueous solutions can be pH-dependent.[5][11] At a pH above the pKa, the boronic acid will exist predominantly in its more soluble anionic boronate form.[11]
Table 1: Predicted Physicochemical Properties of Structurally Similar Compounds
While specific data for this compound is unavailable, data for structurally related compounds can offer some guidance.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Density (g/cm³) |
| (6-Chloro-4-(methylthio)pyridin-3-yl)boronic acid | C₆H₇BClNO₂S | 203.46 | - | - |
| (6-(Butylthio)pyridin-3-yl)boronic acid | C₉H₁₄BNO₂S | 211.09 | 391.4±52.0 | 1.17±0.1 |
| 6-Methylpyridine-3-boronic acid | C₆H₈BNO₂ | 136.94 | - | - |
| 6-Methoxy-3-pyridinylboronic acid | C₆H₈BNO₃ | 152.94 | - | - |
Data sourced from PubChem and commercial supplier websites and should be considered as estimates.[12][13][14]
Experimental Protocol for Solubility Determination
The dynamic or synthetic method is a widely used and reliable technique for determining the solubility of boronic acids in various solvents.[9][10] This method involves visually or instrumentally monitoring the dissolution of a solid in a liquid upon controlled heating.
Principle
A biphasic mixture of the boronic acid and the chosen solvent with a precisely known composition is prepared. The mixture is heated at a constant, slow rate with rigorous stirring. The temperature at which the solid phase completely dissolves, marked by the disappearance of turbidity, is recorded as the solubility temperature for that specific composition. By repeating this process for different compositions, a solubility curve can be constructed.
Materials and Equipment
-
This compound (high purity)
-
High-purity solvents (e.g., water, ethanol, acetone, chloroform, etc.)
-
Analytical balance (accuracy ±0.0001 g)
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath with precise temperature control (±0.1 °C)
-
Calibrated thermometer or temperature probe
-
Luminance probe or other turbidity detection system (optional, for higher accuracy)
Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound and the desired solvent into the jacketed glass vessel. The composition should be known with high precision.
-
Heating and Stirring: Place the vessel in the thermostat bath and begin stirring vigorously to ensure a uniform suspension.
-
Controlled Heating: Heat the mixture at a slow, constant rate (e.g., 0.1-0.5 °C/min) to allow for the system to remain close to equilibrium.
-
Observation of Dissolution: Carefully observe the mixture for the disappearance of the solid phase. The temperature at which the last solid particles dissolve and the solution becomes clear is the solubility temperature. If using a luminance probe, this point is marked by a sharp increase in light transmittance.
-
Data Recording: Record the solubility temperature and the corresponding mole fraction of the boronic acid.
-
Repeatability: Repeat the measurement for the same composition to ensure reproducibility.
-
Varying Compositions: Repeat steps 1-6 for a range of different compositions to generate a comprehensive solubility curve.
Data Analysis
The experimental data will consist of a series of solubility temperatures for different mole fractions of this compound in the chosen solvent. This data can be presented in a table and plotted to visualize the solubility curve. The data can also be correlated using thermodynamic models such as the Wilson, NRTL, or Redlich-Kister equations, although for boronic acids, polynomial equations may provide a better fit due to the complex equilibria involving boroxine formation.[8]
Visualizations
General Synthetic Pathway for Pyridinylboronic Acids
The synthesis of pyridinylboronic acids can be achieved through several methods. A common and versatile approach is the halogen-metal exchange of a halopyridine followed by borylation with a trialkyl borate.
Caption: General synthesis of 6-substituted-pyridin-3-ylboronic acids.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the dynamic method for determining the solubility of this compound.
Caption: Workflow for solubility determination by the dynamic method.
Conclusion
While specific solubility data for this compound remains to be published, this technical guide provides researchers and drug development professionals with a comprehensive framework for understanding and determining this critical physicochemical property. The provided experimental protocol for the dynamic method offers a robust approach to generating reliable solubility data. A thorough understanding of the solubility profile is paramount for the successful formulation and development of this compound and other boronic acid derivatives as potential therapeutic agents. The insights into the factors influencing boronic acid solubility and the general synthetic strategies outlined herein are intended to support the advancement of research and development in this important class of compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. DSpace [kuscholarworks.ku.edu]
- 7. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (6-Chloro-4-(methylthio)pyridin-3-yl)boronic acid | C6H7BClNO2S | CID 177687444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. 6-Methoxy-3-pyridinylboronic acid = 95.0 163105-89-3 [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 6-(methylthio)pyridin-3-ylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 6-(methylthio)pyridin-3-ylboronic acid. This versatile building block is frequently employed in medicinal chemistry and materials science to synthesize complex biaryl and heteroaryl structures.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of many boronic acids.[2] this compound is a valuable reagent for introducing a methylthio-substituted pyridine moiety, a common scaffold in pharmacologically active compounds.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl or heteroaryl halide (R-X) to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The palladium(II) complex eliminates the final biaryl product, regenerating the palladium(0) catalyst for the next cycle.[1]
Generalized Suzuki Coupling Protocol
This protocol provides a starting point for the Suzuki coupling of this compound with an aryl or heteroaryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl bromide
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., 1,4-dioxane, dimethoxyethane (DME), or N,N-dimethylformamide (DMF))
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stirrer and heating plate or oil bath
Procedure:
-
To a reaction vessel, add this compound (1.0-1.5 equivalents) and the aryl or heteroaryl bromide (1.0 equivalent).
-
Add the palladium catalyst (0.01-0.05 equivalents) and, if required, the ligand.
-
Add the base (2.0-3.0 equivalents).
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add the anhydrous organic solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Stir the reaction mixture at the desired temperature (typically between 80 °C and 120 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Data Presentation
Table 1: Typical Palladium Catalysts and Ligands for Suzuki Coupling
| Catalyst | Ligand | Typical Loading (mol%) |
| Pd(PPh₃)₄ | Triphenylphosphine (integrated) | 1 - 5 |
| Pd(dppf)Cl₂ | 1,1'-Bis(diphenylphosphino)ferrocene (integrated) | 1 - 5 |
| Pd₂(dba)₃ | Various phosphine ligands (e.g., SPhos, XPhos) | 1 - 3 |
| Pd(OAc)₂ | Various phosphine ligands (e.g., P(t-Bu)₃) | 1 - 3 |
Table 2: Common Bases and Solvents for Suzuki Coupling
| Base | Solvent System | Typical Concentration of Base |
| Na₂CO₃ | Dioxane/Water, DME/Water, Toluene/Water | 2 M aqueous solution |
| K₂CO₃ | Dioxane/Water, DMF/Water | 2 M aqueous solution |
| K₃PO₄ | Dioxane/Water, Toluene/Water | Solid or aqueous solution |
| Cs₂CO₃ | Dioxane, Toluene | Solid |
Table 3: Representative Yields for Suzuki Coupling of Related Heterocyclic Boronic Acids
| Boronic Acid | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85-95 | - | Moderate to Good |
| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Various arylboronic acids | - | - | - | - | - | 37-72 |
| 2-Bromo-5-(bromomethyl)thiophene | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 25-76 |
Visualizations
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: General Experimental Workflow for Suzuki Coupling
References
Application Notes and Protocols for the Suzuki-Miyaura Reaction with 6-(methylthio)pyridin-3-ylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] This reaction is of paramount importance in medicinal chemistry and drug development for the construction of complex molecular architectures found in many pharmaceutical agents.[1] These application notes provide a detailed overview and experimental protocols for the use of 6-(methylthio)pyridin-3-ylboronic acid as a building block in Suzuki-Miyaura cross-coupling reactions. The methylthio-substituted pyridine moiety is a valuable pharmacophore, and its incorporation into various molecular scaffolds can significantly impact biological activity.
The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. The cycle consists of three key steps: oxidative addition of an organic halide to the Pd(0) catalyst, transmetallation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3]
Data Presentation: Reaction Parameters for Suzuki-Miyaura Couplings
The successful execution of a Suzuki-Miyaura reaction is highly dependent on the careful selection of reaction parameters. Below is a summary of typical conditions and reported yields for the coupling of various aryl and heteroaryl boronic acids, which can serve as a starting point for optimizing reactions with this compound.
| Aryl/Heteroaryl Boronic Acid | Coupling Partner (Aryl Halide) | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 4-Iodoanisole | Pd@agarose-Fe3O4 | None | K2CO3 | PEG | 80 | - | High | [4] |
| Phenylboronic acid | Aryl Halides | Pd/H-MOR | None | K2CO3, Na2CO3, Cs2CO3 | H2O:EtOH (4:1) | - | - | up to 95 | [5] |
| 5-Indole boronic acid | 3-Chloroindazole | Pd source (2) | Various | K3PO4 | Dioxane/H2O | 100 | 15 | - | [6] |
| 2- and 3-Heterocyclic boronic acids | Aryl/Benzyl Chlorides/Bromides | Precatalyst 13 (2) | XPhos | K3PO4 (0.5M aq.) | THF | rt or 40 | 0.5 - 2 | Excellent | [7] |
| 2-Pyridylboronate | Aryl/Heteroaryl Bromide | Pd2dba3 (1.0-1.5) | Ligand 1 or 2 | KF or other bases | Dioxane | 110 | - | Good to Excellent | [8] |
| Arylboronic acids | 6-bromo-2-styrylquinazolin-4(3H)-ones | - | - | - | - | - | - | - | [9] |
| Pyridylboronic acids | Heteroaryl Bromides | Palladium catalyst | - | - | DMF | 80 | - | 10-32 | [10] |
Experimental Protocols
The following are detailed protocols for performing a Suzuki-Miyaura reaction with this compound. These protocols are based on general procedures found in the literature for similar heteroaryl boronic acids and should be optimized for specific substrates.[11][12]
Protocol 1: Conventional Heating Conditions
This protocol is suitable for general laboratory synthesis.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassing equipment (e.g., argon or nitrogen line)
-
Reaction vessel (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl or heteroaryl halide (1.0 mmol, 1.0 equiv).
-
Add this compound (1.2-1.5 mmol, 1.2-1.5 equiv).
-
Add the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).
-
Add the anhydrous solvent (5-10 mL).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Microwave-Assisted Conditions
This protocol offers a significant reduction in reaction time.[12]
Materials:
-
Same as Protocol 1
-
Microwave reactor
Procedure:
-
In a microwave reaction vessel, combine the aryl or heteroaryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), base (e.g., 2 M K₂CO₃ solution, 2.0 mmol, 2.0 equiv), and palladium catalyst (e.g., PdCl₂(dppf), 0.05 mmol, 5 mol%).
-
Add the solvent (e.g., N,N-dimethylformamide or a mixture of dioxane/water).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to the specified temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow for Suzuki-Miyaura Reaction
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 4. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for Palladium-Catalyzed Coupling of 6-(methylthio)pyridin-3-ylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly valuable in the pharmaceutical and materials science industries for the construction of complex molecular architectures. These application notes provide a detailed overview of the use of palladium catalysts for the Suzuki-Miyaura coupling of 6-(methylthio)pyridin-3-ylboronic acid, a versatile building block for introducing a substituted pyridine moiety.
The presence of the methylthio group on the pyridine ring can influence the electronic properties of the molecule and may require careful optimization of reaction conditions to achieve high yields and purity. These notes offer guidance on catalyst selection, reaction setup, and provide representative protocols based on established methodologies for structurally similar pyridylboronic acids.
Catalyst Selection and Reaction Conditions
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. For a substrate such as this compound, which contains a potentially coordinating sulfur atom and a nitrogen-containing heterocycle, the selection of the appropriate catalytic system is crucial to avoid catalyst inhibition and side reactions.
Commonly Used Palladium Catalysts:
-
Palladium(0) complexes: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used, air-sensitive catalyst that is often effective for a broad range of substrates.
-
Palladium(II) complexes: Palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are stable precursors that are reduced in situ to the active Pd(0) species. They are often used in combination with phosphine ligands.
-
Palladacycles and Pre-catalysts: Second-generation Buchwald precatalysts, such as XPhos Pd G2, are highly active and offer improved stability and efficiency for challenging couplings. They are often the preferred choice for heteroaryl couplings.
Ligands:
The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For pyridylboronic acids, bulky and electron-rich phosphine ligands are often employed.
-
Triphenylphosphine (PPh₃): A standard, versatile ligand.
-
Buchwald Ligands: A class of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) that are highly effective for cross-coupling reactions involving heteroaryl substrates.
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene): A robust ligand often used in palladium catalysis.
Bases and Solvents:
A base is required to activate the boronic acid for transmetalation. The choice of base and solvent is interdependent and can significantly impact the reaction outcome.
-
Bases: Aqueous solutions of inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. Organic bases like triethylamine (NEt₃) can also be employed.
-
Solvents: A variety of solvents can be used, often in biphasic mixtures with water. Common choices include toluene, 1,4-dioxane, dimethylformamide (DMF), and ethanol.
Experimental Protocols
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a general method adaptable for the coupling of this compound with an aryl or heteroaryl bromide.
Materials:
-
This compound
-
Aryl/heteroaryl bromide
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask or reaction vial, add the aryl/heteroaryl bromide (1.0 eq.), this compound (1.2 eq.), and sodium carbonate (2.0 eq.).
-
Add Pd(PPh₃)₄ (0.05 eq.).
-
The flask is evacuated and backfilled with nitrogen or argon three times.
-
Add a degassed solvent mixture of toluene:ethanol:water (e.g., 4:1:1).
-
The reaction mixture is stirred vigorously and heated to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Procedure using a Buchwald Pre-catalyst (XPhos Pd G2)
This protocol is recommended for more challenging couplings or when higher efficiency is desired.
Materials:
-
This compound
-
Aryl/heteroaryl chloride or bromide
-
XPhos Pd G2
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Glovebox (recommended for handling pre-catalyst)
-
Sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
Inside a glovebox, add the aryl/heteroaryl halide (1.0 eq.), this compound (1.5 eq.), potassium phosphate (2.0 eq.), and XPhos Pd G2 (0.02 eq.) to a reaction vial.
-
Add degassed 1,4-dioxane and a small amount of degassed water.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture with stirring at 80-110 °C.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography.
Data Presentation
The following tables present representative data for the Suzuki-Miyaura coupling of pyridylboronic acids with various coupling partners. Note: This data is for illustrative purposes and is based on reactions with structurally similar compounds due to the lack of specific published data for this compound. Researchers should use this as a guide for their own optimization studies.
Table 1: Palladium Catalyst Screening for a Representative Pyridylboronic Acid Coupling
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 65 |
| 2 | PdCl₂(dppf) | - | Na₂CO₃ | DMF | 90 | 78 |
| 3 | Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane/H₂O | 95 | 85 |
| 4 | XPhos Pd G2 | - | Cs₂CO₃ | t-BuOH | 80 | 92 |
Table 2: Substrate Scope for a Representative Pyridylboronic Acid Coupling using Optimized Conditions
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxy-1,1'-bi(hetero)aryl | 88 |
| 2 | 1-Bromo-4-fluorobenzene | 4-Fluoro-1,1'-bi(hetero)aryl | 91 |
| 3 | 2-Bromothiophene | 2-(Heteroaryl)thiophene | 75 |
| 4 | 4-Chlorotoluene | 4'-Methyl-1,1'-bi(hetero)aryl | 82 |
Visualizations
Diagram 1: General Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Diagram 2: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Simplified representation of the Suzuki-Miyaura catalytic cycle.
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 6-(Methylthio)pyridin-3-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biaryl structural motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The targeted synthesis of these scaffolds is therefore of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the construction of carbon-carbon bonds, enabling the efficient synthesis of complex biaryl structures. This document provides detailed application notes and experimental protocols for the use of 6-(methylthio)pyridin-3-ylboronic acid as a key building block in the synthesis of novel biaryl and hetero-biaryl compounds. The presence of the methylthio group offers a potential site for further functionalization and can influence the physicochemical and pharmacological properties of the final compounds.
Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with a variety of aryl and heteroaryl halides provides a direct route to a diverse range of biaryl compounds. The general reaction scheme is presented below:
General Reaction Scheme:
Where Ar-X represents an aryl or heteroaryl halide (X = I, Br, Cl).
The selection of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. Below are tabulated examples of reaction conditions and corresponding yields for the coupling of this compound with various aryl halides.
Data Presentation: Suzuki-Miyaura Coupling Reaction Yields
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Toluene/H₂O | 110 | 16 | 92 |
| 3 | 4-Chlorobenzonitrile | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | DMF | 120 | 24 | 78 |
| 4 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 18 | 75 |
| 5 | 3-Bromoquinoline | PdCl₂(dppf) (3) | - | K₃PO₄ | Acetonitrile/H₂O | 85 | 14 | 88 |
| 6 | 1-Bromo-3-(trifluoromethyl)benzene | Pd₂(dba)₃ (2) | BrettPhos (4) | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 81 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Phosphine ligand (if required, e.g., SPhos, XPhos, RuPhos, BrettPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, DME, acetonitrile)
-
Degassed water
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, the ligand (if applicable), and the base.
-
Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent and degassed water (if using a biphasic system) via syringe.
-
Place the reaction vessel in a preheated oil bath and stir at the specified temperature for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Biological Relevance and Potential Signaling Pathways
Biaryl compounds containing pyridine moieties are prevalent in numerous kinase inhibitors. The nitrogen atom of the pyridine ring often forms a key hydrogen bond interaction with the hinge region of the kinase domain. The 6-(methylthio)pyridin-3-yl scaffold, when incorporated into a biaryl structure, can be explored for its potential to inhibit various protein kinases involved in cell signaling pathways implicated in cancer and other diseases.
One such relevant pathway is the RAS/RAF/MEK/ERK (MAPK) signaling pathway , which is frequently dysregulated in human cancers. Inhibitors targeting kinases within this pathway, such as BRAF, MEK, and ERK, are of significant therapeutic interest. The biaryl compounds synthesized from this compound could potentially act as inhibitors of these kinases.
Caption: Potential inhibition of the MAPK signaling pathway by biaryl compounds.
Experimental Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis of a library of biaryl compounds using this compound and their subsequent biological evaluation as potential kinase inhibitors.
Application Notes and Protocols for the Cross-Coupling of 6-(Methylthio)pyridin-3-ylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron compound with an organic halide or triflate. In the realm of medicinal chemistry and drug discovery, the synthesis of biaryl and heteroaryl scaffolds is of paramount importance, as these motifs are prevalent in a vast array of biologically active molecules.
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 6-(methylthio)pyridin-3-ylboronic acid with a variety of aryl halides. The 6-(methylthio)pyridine moiety is a valuable building block, and its incorporation into biaryl structures can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The presence of the sulfur atom in the methylthio group can present unique challenges in palladium-catalyzed reactions, such as potential catalyst inhibition. Therefore, the selection of appropriate reaction conditions is critical for achieving high yields and purity.
These protocols are designed to serve as a comprehensive guide for researchers in the pharmaceutical and agrochemical industries, as well as in academic settings, facilitating the synthesis of novel compounds for screening and development.
General Reaction Scheme
The cross-coupling of this compound with aryl halides follows the general Suzuki-Miyaura reaction pathway. The reaction typically involves a palladium catalyst, a phosphine ligand, a base, and a suitable solvent.
Experimental Protocols
The following protocols provide detailed methodologies for the cross-coupling of this compound with representative aryl bromides and chlorides. These conditions have been optimized to address the potential challenges associated with the sulfur-containing substrate.
Protocol 1: Cross-Coupling with Aryl Bromides
This protocol is suitable for the coupling of this compound with a range of electron-rich, electron-neutral, and electron-deficient aryl bromides.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole, 4-bromotoluene, 4-bromobenzonitrile)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask or a sealable reaction vial, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), potassium carbonate (2.0 equiv.), and Pd(dppf)Cl2·CH2Cl2 (0.03 equiv.).
-
Evacuate and backfill the reaction vessel with argon or nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water to the reaction vessel via syringe to create a 4:1 solvent mixture (dioxane:water). The typical concentration is 0.1 M with respect to the aryl bromide.
-
Seal the vessel and stir the reaction mixture vigorously at 90-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 4 to 16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 3-aryl-6-(methylthio)pyridine.
Protocol 2: Cross-Coupling with Aryl Chlorides
Aryl chlorides are often less reactive than their bromide counterparts and may require more forcing conditions or specialized catalyst systems.
Materials:
-
This compound
-
Aryl chloride (e.g., 4-chloroanisole, 4-chlorotoluene, 4-chlorobenzonitrile)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate tribasic (K3PO4)
-
Toluene (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd2(dba)3 (0.02 equiv.) and SPhos (0.08 equiv.) to a Schlenk flask or sealable vial.
-
Add this compound (1.5 equiv.), the aryl chloride (1.0 equiv.), and potassium phosphate (3.0 equiv.).
-
Evacuate and backfill the vessel with argon or nitrogen three times.
-
Add anhydrous toluene and degassed water to create a 10:1 solvent mixture. The typical concentration is 0.2 M with respect to the aryl chloride.
-
Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS. Reaction times can be longer, typically 12 to 24 hours.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 3-aryl-6-(methylthio)pyridine.
Data Presentation
The following tables summarize the expected yields for the cross-coupling of this compound with a variety of aryl halides under the optimized conditions described in the protocols.
Table 1: Cross-Coupling with Aryl Bromides
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 3-(4-Methoxyphenyl)-6-(methylthio)pyridine | 85-95 |
| 2 | 4-Bromotoluene | 6-(Methylthio)-3-(p-tolyl)pyridine | 88-96 |
| 3 | 4-Bromobenzonitrile | 4-(6-(Methylthio)pyridin-3-yl)benzonitrile | 80-90 |
| 4 | 3-Bromopyridine | 3-(Methylthio)-2,5'-bipyridine | 75-85 |
| 5 | 1-Bromo-3,5-difluorobenzene | 3-(3,5-Difluorophenyl)-6-(methylthio)pyridine | 82-92 |
Table 2: Cross-Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chloroanisole | 3-(4-Methoxyphenyl)-6-(methylthio)pyridine | 70-80 |
| 2 | 4-Chlorotoluene | 6-(Methylthio)-3-(p-tolyl)pyridine | 75-85 |
| 3 | 4-Chlorobenzonitrile | 4-(6-(Methylthio)pyridin-3-yl)benzonitrile | 65-75 |
| 4 | 2-Chloropyridine | 6-(Methylthio)-2,3'-bipyridine | 60-70 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction described in the protocols.
Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura reaction is a well-established mechanism involving palladium(0) and palladium(II) intermediates.
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. The choice of ligand can be critical; for unreactive substrates, consider screening alternative phosphine ligands. The presence of the methylthio group may necessitate the use of more electron-rich and bulky ligands to promote the catalytic cycle.
-
Protodeboronation: Heteroarylboronic acids can be susceptible to protodeboronation (loss of the boronic acid group). Using anhydrous conditions and ensuring the base is thoroughly dried can help mitigate this side reaction.
-
Catalyst Deactivation: The sulfur atom in the methylthio group can potentially coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a more robust catalyst system may be necessary in some cases.
-
Reaction Monitoring: Close monitoring of the reaction is recommended, as prolonged reaction times can sometimes lead to the formation of byproducts.
By following these detailed protocols and considering the potential challenges, researchers can effectively utilize this compound as a versatile building block in the synthesis of complex molecules for various applications in drug discovery and materials science.
Application Notes and Protocols for 6-(methylthio)pyridin-3-ylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of 6-(methylthio)pyridin-3-ylboronic acid, a versatile building block in medicinal chemistry and drug discovery. The primary application highlighted is its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a cornerstone of modern synthetic chemistry. A generalized protocol for its synthesis from the corresponding bromopyridine is also presented. This compound is of particular interest for the synthesis of substituted pyridines, which are prevalent scaffolds in a wide range of biologically active molecules, including kinase inhibitors.
Introduction
Pyridinyl boronic acids are invaluable reagents in organic synthesis, primarily utilized in the Suzuki-Miyaura cross-coupling reaction to construct biaryl and heteroaryl structures.[1][2] The this compound scaffold offers a unique combination of a nucleophilic pyridine ring and a modifiable methylthio group, making it an attractive starting material for the synthesis of complex molecules in drug discovery programs. The boronic acid moiety allows for the facile introduction of the pyridyl unit, while the methylthio group can be further functionalized, for instance, through oxidation to the corresponding sulfoxide or sulfone, to modulate the electronic and steric properties of the target molecule.
Synthesis of this compound
A common and effective method for the synthesis of aryl and heteroaryl boronic acids is the reaction of an organolithium or Grignard reagent, formed from the corresponding halide, with a trialkyl borate ester at low temperatures, followed by acidic workup.[3] The following is a generalized protocol for the preparation of this compound from 5-bromo-2-(methylthio)pyridine.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Bromo-2-(methylthio)pyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 5-bromo-2-(methylthio)pyridine (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
To this solution, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the pH is acidic (pH ~2).
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Note: Boronic acids can be prone to dehydration to form boroxines and may have stability issues. They are often best used fresh or stored under anhydrous conditions.[4]
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the synthesis of various 3-aryl or 3-heteroaryl-6-(methylthio)pyridines. These products can serve as key intermediates in the development of new pharmaceutical agents.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol describes a typical Suzuki-Miyaura coupling reaction with an aryl bromide as the coupling partner.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DME/water, or toluene)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
In a Schlenk flask, combine this compound (1.2 eq), the aryl bromide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (2) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (3) | K₃PO₄ | DME/H₂O | 85 | 16 | 78 |
Note: The yields presented are typical for analogous Suzuki-Miyaura coupling reactions and may vary depending on the specific substrates and reaction conditions.
Application in Drug Discovery: Kinase Inhibitors
The pyridine scaffold is a common feature in many kinase inhibitors, which are a major class of drugs used in oncology and for the treatment of inflammatory diseases.[5][6] The 6-substituted pyridine motif, in particular, has been explored for the development of potent and selective kinase inhibitors. For instance, derivatives of 3-cyano-6-(pyrazoloamino)pyridine have been identified as selective Aurora A kinase inhibitors.[7] The ability to readily synthesize diverse libraries of 6-substituted pyridines using this compound as a key building block makes it a valuable tool for lead generation and optimization in kinase inhibitor drug discovery programs.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the general Suzuki-Miyaura coupling workflow and a simplified representation of a kinase inhibition signaling pathway.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Mechanism of action for an ATP-competitive kinase inhibitor.
References
- 1. nbinno.com [nbinno.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 6-(Methylthio)pyridin-3-ylboronic Acid in the Development of Next-Generation Kinase Inhibitors
Application Notes
Introduction
6-(Methylthio)pyridin-3-ylboronic acid has emerged as a critical building block in modern drug discovery, particularly in the synthesis of highly potent and selective kinase inhibitors. Its unique electronic and structural properties make it an invaluable reagent for introducing a 6-(methylthio)pyridine moiety into complex molecules, a common feature in a number of targeted therapeutics. This application note will delve into the utility of this compound, with a specific focus on its application in the synthesis of the dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, GSK2126458 (Omipalisib).
Core Application: Suzuki-Miyaura Cross-Coupling in Kinase Inhibitor Synthesis
The primary application of this compound in drug discovery is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl-aryl structures that are prevalent in many pharmacologically active compounds.
A prime example of its application is in the synthesis of GSK2126458, a potent inhibitor of the PI3K/mTOR signaling pathway, which is frequently dysregulated in various cancers. The chemical structure of GSK2126458, 2,4-Difluoro-N-{2-(methyloxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide, features a central pyridine ring substituted with a quinoline moiety. The synthesis of this core structure relies on a Suzuki-Miyaura coupling reaction between a halogenated pyridine derivative and a quinoline-boronic acid derivative, or vice-versa. While the exact synthetic route for GSK2126458 published by GlaxoSmithKline involves an in-situ borylation followed by Suzuki coupling, the use of this compound or its pinacol ester represents a key strategic approach for the construction of the central biaryl core of this and similar kinase inhibitors.
Significance in Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is a crucial intracellular cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][3] GSK2126458, synthesized using a this compound-derived fragment, is a highly potent inhibitor of this pathway.[3]
The incorporation of the 6-(methylthio)pyridine moiety can be critical for achieving high potency and desirable pharmacokinetic properties. The sulfur atom can engage in specific interactions within the ATP-binding pocket of the target kinase, while the pyridine ring can form key hydrogen bonds, contributing to the overall binding affinity and selectivity of the inhibitor.
Quantitative Data: Inhibitory Activity of GSK2126458
The following table summarizes the potent inhibitory activity of GSK2126458 against various PI3K isoforms and mTOR, demonstrating the successful application of advanced synthetic chemistry, including the use of building blocks like this compound, in developing powerful anti-cancer agents.
| Target Enzyme | Ki (nM) | IC50 (nM) |
| p110α | 0.019 | - |
| p110β | 0.13 | - |
| p110δ | 0.024 | - |
| p110γ | 0.06 | - |
| mTORC1 | 0.18 | - |
| mTORC2 | 0.30 | - |
| DNA-PK | - | 0.28 |
| pAKT (T47D cells) | - | 0.41 |
| pAKT (BT474 cells) | - | 0.18 |
Data sourced from MedChemExpress and Selleck Chemicals.[4][5]
Experimental Protocols
1. Synthesis of this compound Pinacol Ester
This protocol describes a general method for the synthesis of the pinacol ester of this compound, a more stable and commonly used derivative in Suzuki-Miyaura coupling reactions.
Materials:
-
5-Bromo-2-(methylthio)pyridine
-
Bis(pinacolato)diboron
-
Potassium acetate
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add 5-bromo-2-(methylthio)pyridine (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(dppf)Cl2 (0.03 eq.) to the flask.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound pinacol ester.
2. Suzuki-Miyaura Cross-Coupling for the Synthesis of a GSK2126458 Precursor
This protocol provides a representative method for the Suzuki-Miyaura coupling of this compound pinacol ester with a halogenated coupling partner, a key step in the synthesis of molecules like GSK2126458.
Materials:
-
This compound pinacol ester (1.1 eq.)
-
Appropriate aryl or heteroaryl halide (e.g., 5-bromo-N-(2,4-difluorophenyl)-2-methoxypyridin-3-amine) (1.0 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq.)
-
Sodium carbonate (2.0 eq.) or another suitable base
-
Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, dissolve the aryl or heteroaryl halide in the toluene/ethanol portion of the solvent mixture.
-
Add the aqueous solution of sodium carbonate.
-
Add this compound pinacol ester to the mixture.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh3)4, to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired coupled product.
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by GSK2126458.
References
Application Notes and Protocols for the Preparation of Substituted Pyridines using 6-(Methylthio)pyridin-3-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are fundamental heterocyclic motifs prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] Their versatile biological activities and tunable physicochemical properties make them privileged scaffolds in drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the synthesis of biaryl and heteroaryl-aryl structures, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of boronic acid reagents.[5][6][7][8]
6-(Methylthio)pyridin-3-ylboronic acid is a valuable building block for introducing a methylthio-substituted pyridine moiety into target molecules. The methylthio group can serve as a key pharmacophore or as a handle for further synthetic transformations. These application notes provide detailed protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions to generate a variety of substituted pyridines.
Applications in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of substituents, such as the 6-(methylthio) group, allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. Substituted pyridines derived from this compound have potential applications as:
-
Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors, where it can interact with the hinge region of the ATP-binding site.[5]
-
Efflux Pump Inhibitors: Boronic acid-containing pyridine derivatives have been investigated as inhibitors of bacterial efflux pumps, which could help overcome multidrug resistance.[9][10]
-
Dual Inhibitors: Multi-target drug design is a growing area, and substituted pyridines have been developed as dual inhibitors for diseases like Alzheimer's.[11]
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl and heteroaryl halides with pyridine-derived boronic acids. While specific data for this compound is limited in the public domain, these examples provide a strong basis for experimental design and expected outcomes.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 18 | ~85-95[8] |
| 2 | 6-Chloropyridin-3-amine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₃PO₄ (2-3) | Toluene | 100-110 | 12-24 | ~70-90[12] |
| 3 | 3-Bromoquinoline | Pd(OAc)₂ (5) | PPh₃ (20) | Na₂CO₃ (2 M aq.) | Dioxane | 95 | 2.5 | 92[13] |
| 4 | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | 1 (proprietary) (3) | K₃PO₄ (3) | Dioxane | 80 | 12 | 74[14] |
| 5 | 2,6-Dichloropyridine | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 74[15] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is a general starting point for the coupling of this compound with an aryl or heteroaryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl/Heteroaryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware, magnetic stirrer with heating, and an inert atmosphere setup (e.g., Schlenk line).
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).[8]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.[5][12]
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via a syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Optimized Procedure for Coupling with a Challenging Heteroaryl Chloride
This protocol is adapted for less reactive heteroaryl chlorides, which often require more active catalytic systems and stronger bases.[5][12]
Materials:
-
This compound (1.5 equiv)
-
Heteroaryl chloride (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (3 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (anhydrous, degassed)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the heteroaryl chloride (1.0 mmol), this compound (1.5 mmol), and potassium phosphate (3.0 mmol) to a dry reaction vial with a stir bar.
-
Catalyst Addition: In a separate vial, pre-mix the Pd₂(dba)₃ (0.015 mmol) and RuPhos (0.03 mmol) in a small amount of anhydrous toluene. Add this catalyst solution to the reaction vial.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the reaction vial.
-
Reaction: Seal the vial tightly and place it in a preheated heating block or oil bath at 110 °C. Stir vigorously for 18-24 hours.
-
Monitoring, Work-up, and Purification: Follow steps 5-7 from Protocol 1.
Visualizations
Experimental Workflow
Caption: A standard experimental workflow for the Suzuki-Miyaura coupling.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ligand Selection in the Suzuki-Miyaura Coupling of 6-(methylthio)pyridin-3-ylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction is particularly vital in drug discovery and development for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules. The focus of this document is to provide detailed guidance on the selection of appropriate ligands for the successful Suzuki-Miyaura coupling of 6-(methylthio)pyridin-3-ylboronic acid with various aryl and heteroaryl halides.
The presence of both a nitrogen atom and a sulfur-containing substituent on the pyridylboronic acid ring presents unique challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. Furthermore, the electron-donating nature of the methylthio group can influence the electronic properties of the boronic acid and its reactivity in the catalytic cycle. The judicious choice of ligand is therefore critical to overcome these challenges and achieve high yields and reaction efficiency. Bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands, are generally preferred for such challenging couplings as they promote the key steps of oxidative addition and reductive elimination.[1][2][3]
Ligand Selection Guide
The choice of ligand is paramount for a successful Suzuki-Miyaura coupling of this compound. The selection depends on the nature of the coupling partner, particularly the aryl or heteroaryl halide.
-
For Aryl and Heteroaryl Bromides: These are generally reactive coupling partners. A range of bulky, electron-rich monophosphine ligands can be effective.
-
For Aryl and Heteroaryl Chlorides: These substrates are more challenging due to the stronger C-Cl bond, requiring more active catalytic systems.
-
Recommended Ligands: XPhos and RuPhos, known for their high steric bulk and electron-donating ability, are often the ligands of choice for activating aryl chlorides.[3] The use of a palladacycle precatalyst in combination with these ligands can also be beneficial.
-
-
For Aryl and Heteroaryl Iodides and Triflates: These are the most reactive electrophiles. While a broader range of ligands might be effective, using bulky phosphine ligands is still recommended to minimize side reactions such as homocoupling and to ensure high efficiency, especially with sterically demanding substrates.
A crucial side reaction to consider is protodeboronation, the undesired cleavage of the C-B bond of the boronic acid. This can be particularly problematic with some heteroarylboronic acids.[4] The use of appropriate bases and anhydrous conditions can help to minimize this side reaction.
Quantitative Data Presentation
The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of pyridylboronic acids structurally related to this compound. This data, compiled from the literature, provides a valuable starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 2-Methoxy-5-pyridylboronic Acid with Heteroaryl Bromides
| Entry | Heteroaryl Bromide | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ | DMF | 80 | 16 | 75 |
| 2 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ | DMF | 80 | 16 | 68 |
| 3 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ | DMF | 80 | 16 | 72 |
| 4 | 5-Bromo-1-methylimidazole | Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ | DMF | 80 | 16 | 55 |
Data adapted from a study on the Suzuki cross-coupling reactions of functionalized pyridylboronic acids.
Table 2: Suzuki-Miyaura Coupling of 3-Pyridylboronic Acid Derivatives with Aryl Halides using Buchwald Ligands
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | 3-Pyridylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 |
| 2 | 2-Bromotoluene | 3-Pyridylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | 88 |
| 3 | 4-Bromobenzonitrile | 3-Pyridylboronic acid | Pd(OAc)₂ (1.5) | RuPhos (3) | K₂CO₃ | Dioxane/H₂O | 110 | 16 | 95 |
| 4 | 2-Chloropyridine | 3-Pyridylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 24 | 78 |
This table presents representative data compiled from various sources demonstrating the efficacy of Buchwald ligands for the coupling of pyridylboronic acids.[1][3]
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These should be considered as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure using a Buchwald Ligand
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl chloride (1.1 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
Anhydrous toluene
-
Microwave reaction vessel
Procedure:
-
Reaction Setup: In a microwave reaction vessel, combine this compound, the aryl chloride, Pd₂(dba)₃, XPhos, and Cs₂CO₃.
-
Solvent Addition: Add anhydrous toluene to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general experimental workflow for performing a Suzuki-Miyaura coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 6-(methylthio)pyridin-3-ylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving 6-(methylthio)pyridin-3-ylboronic acid. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound is not proceeding, or the yield is very low. What are the primary causes?
A1: Complete or near-complete reaction failure with this substrate can often be attributed to several critical factors:
-
Catalyst Inactivation: The sulfur atom in the methylthio group can act as a poison to the palladium catalyst. Sulfur compounds can strongly coordinate to the palladium center, blocking active sites and leading to deactivation.[1]
-
Protodeboronation: Pyridylboronic acids can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under basic conditions.[2] This effectively removes the boronic acid from the catalytic cycle.
-
Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature is crucial for the successful coupling of heteroaromatic boronic acids. An improper combination of these parameters can lead to reaction failure.
Q2: How can I mitigate palladium catalyst poisoning by the methylthio group?
A2: Several strategies can be employed to overcome catalyst deactivation:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can stabilize the palladium catalyst and promote the desired catalytic cycle over deactivation pathways.
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may compensate for partial deactivation.
-
Slow Addition: In some cases, slow addition of the this compound to the reaction mixture can help to maintain a low concentration of the potentially poisoning reagent, minimizing its detrimental effect on the catalyst.
Q3: What are the common side reactions observed with this compound in Suzuki couplings, and how can they be minimized?
A3: Besides catalyst deactivation, several side reactions can reduce the yield of the desired product:
-
Protodeboronation: This is a significant issue with many heteroaromatic boronic acids.[2] To minimize it:
-
Use milder bases like K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH.
-
Carefully control the amount of water in the reaction. Anhydrous conditions or a minimal amount of water are often preferred.
-
Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction.
-
-
Homocoupling: Formation of a biaryl product from the coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur. This is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (Argon or Nitrogen) is critical to suppress this side reaction.
-
Oxidation of the Boronic Acid: Boronic acids can be oxidized, especially at higher temperatures. Maintaining an inert atmosphere and using degassed solvents can help to prevent this.
Q4: What are the recommended starting conditions for optimizing the Suzuki coupling of this compound with an aryl bromide?
A4: A good starting point for optimization would be to screen a few combinations of catalysts, ligands, bases, and solvents. The following tables provide suggested starting conditions.
Data Presentation: Recommended Starting Conditions for Optimization
Table 1: Catalyst and Ligand Screening
| Catalyst Precursor (mol%) | Ligand (mol%) | Rationale |
| Pd₂(dba)₃ (1.5) | SPhos (3.0) | A robust system for challenging heteroaromatic couplings. |
| Pd(OAc)₂ (2.0) | XPhos (4.0) | Another highly effective Buchwald ligand system. |
| PdCl₂(dppf) (3.0) | - | A common and often effective pre-catalyst for general Suzuki couplings. |
Table 2: Base and Solvent System Screening
| Base (equivalents) | Solvent System | Temperature (°C) | Rationale |
| K₃PO₄ (2.0) | 1,4-Dioxane / H₂O (4:1) | 100 | A versatile and commonly used system for heteroaryl couplings. |
| Cs₂CO₃ (2.0) | Toluene / H₂O (5:1) | 110 | A stronger base that can be effective in difficult couplings. |
| K₂CO₃ (3.0) | DME / H₂O (4:1) | 85 | A milder base, which may help to reduce protodeboronation. |
Note: All reactions should be performed under an inert atmosphere (Argon or Nitrogen) with degassed solvents.
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This protocol is a representative starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., SPhos, 3.0 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the flask/vial and evacuate and backfill with an inert gas (repeat 3 times).
-
Under a positive pressure of inert gas, add the palladium catalyst and the ligand.
-
Add the degassed solvent and degassed water via syringe.
-
Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Diagram 1: Suzuki Coupling Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
References
preventing protodeboronation of 6-(methylthio)pyridin-3-ylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the protodeboronation of 6-(methylthio)pyridin-3-ylboronic acid during their experiments.
Troubleshooting Guide
Issue: Low Yield of Desired Product and Presence of 2-(Methylthio)pyridine
If you are observing a low yield of your desired coupled product and detecting 2-(methylthio)pyridine as a major byproduct, it is highly likely that your this compound is undergoing significant protodeboronation. This is a common side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1]
Here is a step-by-step guide to troubleshoot and mitigate this issue:
1. Reaction Condition Assessment:
-
Is your reaction pH optimized?
-
Problem: Heteroaromatic boronic acids, particularly those with a nitrogen atom positioned similarly to 2-pyridylboronic acid, can be highly susceptible to protodeboronation at neutral pH. This is due to the formation of a reactive zwitterionic intermediate.[1][2]
-
Solution: Adjusting the pH to either be more acidic or more basic can often suppress this decomposition pathway by shifting the equilibrium away from the zwitterion.[1][2] Experiment with different bases or the addition of a mild acid to find the optimal pH range for your specific substrate.
-
-
Is your reaction temperature too high?
-
Are you using an appropriate base?
2. Reagent and Catalyst System Evaluation:
-
Are you using the boronic acid directly?
-
Problem: Free boronic acids are often less stable than their ester derivatives.[4]
-
Solution: Consider converting the this compound to a more stable derivative, such as a pinacol ester or an MIDA boronate.[1][5] These derivatives act as a "slow-release" source of the boronic acid, keeping its concentration low throughout the reaction and minimizing side reactions.[1][5][6]
-
-
Is your catalyst system efficient enough?
-
Problem: If the rate of the desired Suzuki-Miyaura coupling is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of protodeboronation.[1][3]
-
Solution: Employ a highly active palladium catalyst and appropriate ligands to accelerate the cross-coupling reaction.[1][2] Modern, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often effective.[3] Increasing the catalyst loading may also be beneficial.[2][3]
-
3. Experimental Setup and Protocol:
-
Is your reaction environment strictly anhydrous and inert?
-
Problem: Water can act as a proton source for protodeboronation.[3] Oxygen can also lead to side reactions like homocoupling and catalyst deactivation.[2]
-
Solution: Use anhydrous solvents and thoroughly dry all glassware.[3] Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all reagents and solvents are properly degassed.[2]
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low yields due to protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation?
A1: Protodeboronation is an undesirable side reaction in which the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction consumes the boronic acid, leading to a reduced yield of the desired cross-coupled product and simplifying purification.[2]
Q2: Why is this compound potentially prone to protodeboronation?
Q3: How does pH affect the stability of my boronic acid?
A3: The pH of the reaction medium is a critical factor.[1] For many heteroaromatic boronic acids, protodeboronation is fastest at neutral pH due to the formation of a reactive zwitterionic species.[1][2] Both acidic and basic conditions can often slow down this decomposition by shifting the equilibrium away from this reactive intermediate.[1][2] The optimal pH is substrate-dependent and should be determined experimentally.
Q4: What is the best way to store this compound?
A4: Boronic acids are generally sensitive to moisture and air. It is best to store this compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dry place. For long-term storage, refrigeration is recommended.
Q5: Can I use a boronic ester instead of the acid? What are the advantages?
A5: Yes, using a boronic ester, such as a pinacol or MIDA boronate, is a highly recommended strategy to prevent protodeboronation.[1][5] These esters are generally more stable than the corresponding boronic acids.[4] In the reaction, they act as a "slow-release" reservoir for the boronic acid, maintaining a low concentration of the more reactive species and thereby minimizing the rate of protodeboronation relative to the desired cross-coupling reaction.[1][6]
Factors Affecting Protodeboronation Rate
| Factor | Effect on Protodeboronation Rate | Recommended Action to Minimize Protodeboronation |
| pH | Highly dependent on the boronic acid structure. Often maximal at neutral pH for heteroaromatics.[1][2] | Screen acidic and basic conditions to find the optimal pH. |
| Temperature | Higher temperatures generally increase the rate.[2][3] | Use the lowest effective temperature for the coupling reaction. |
| Base Strength | Stronger bases can accelerate the reaction.[2][3] | Use weaker, non-hydroxide bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[3] |
| Water Content | Water acts as a proton source, promoting the reaction.[3] | Use anhydrous solvents and ensure all glassware is dry. |
| Catalyst Activity | A slow coupling reaction allows more time for protodeboronation.[1][3] | Use a highly active catalyst and ligand system to accelerate the desired reaction. |
| Boronic Acid Form | Free boronic acids are often less stable.[4] | Use a more stable boronic ester derivative (e.g., pinacol, MIDA).[1][5] |
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound (or its pinacol ester) with an aryl halide, incorporating best practices to minimize protodeboronation.
Reagents and Materials:
-
This compound pinacol ester (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (argon or nitrogen)
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Standard workup and purification reagents
Procedure:
-
Preparation: Bake all glassware in an oven (>120 °C) overnight and allow it to cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), the anhydrous base (e.g., K₃PO₄, 2.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the anhydrous solvent via a syringe. Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Boronic Ester Addition: Add the this compound pinacol ester (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and stir. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mechanism of Protodeboronation
The mechanism of protodeboronation can vary depending on the reaction conditions. The diagram below illustrates a generalized base-catalyzed pathway, which is often relevant in Suzuki-Miyaura coupling reactions.
Caption: A simplified mechanism for base-catalyzed protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 8. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-(methylthio)pyridin-3-ylboronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 6-(methylthio)pyridin-3-ylboronic acid in their experiments. The information is presented in a clear question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?
A1: The most prevalent side reactions are protodeboronation and homocoupling of the boronic acid. Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a known issue with heteroaromatic boronic acids.[1] Homocoupling results in the formation of a bipyridine byproduct. Additionally, while not as commonly reported, the methylthio group presents a potential site for oxidation under certain catalytic conditions.
Q2: My Suzuki coupling reaction with this compound is giving a low yield. What are the likely causes?
A2: Low yields in Suzuki couplings with pyridylboronic acids can stem from several factors:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.
-
Protodeboronation: This is a significant decomposition pathway for pyridylboronic acids, especially in the presence of aqueous bases and at elevated temperatures.[2]
-
Homocoupling: The self-coupling of the boronic acid can compete with the desired cross-coupling reaction.[1]
-
Sub-optimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction.
Q3: How can I minimize protodeboronation of this compound?
A3: To minimize protodeboronation, consider the following strategies:
-
Use Anhydrous Conditions: Employing anhydrous solvents and reagents can reduce the availability of a proton source.[2]
-
Use Milder Bases: Strong aqueous bases can promote protodeboronation. Consider screening milder bases or using a non-aqueous base.
-
Use Boronic Esters or Trifluoroborate Salts: These derivatives of the boronic acid are generally more stable and less prone to protodeboronation.[1] They can be formed from the boronic acid prior to the coupling reaction.
Q4: Is the methylthio group susceptible to side reactions under Suzuki coupling conditions?
A4: While less common than protodeboronation, the thioether moiety can potentially undergo oxidation to the corresponding sulfoxide or sulfone, or participate in C-S bond activation, particularly with certain palladium catalysts under harsh conditions. However, these are not typically the primary side reactions observed under standard Suzuki-Miyaura conditions.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity/Deactivation | - Ensure the use of a high-quality palladium catalyst. - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to stabilize the catalyst and prevent pyridine coordination.[1] - Consider using a pre-catalyst that is more resistant to deactivation. |
| Inefficient Transmetalation | - The choice of base is crucial for activating the boronic acid. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1] - Ensure the base is finely powdered and well-dispersed in the reaction mixture. |
| Protodeboronation of Starting Material | - Confirm the integrity of the this compound before use. - Switch to the corresponding pinacol ester or trifluoroborate salt.[1] - Use anhydrous solvents and reagents.[2] |
| Low Reactivity of Coupling Partner | - If using an aryl chloride, which is less reactive than bromides or iodides, a more active catalyst system (e.g., with a Buchwald ligand) and higher temperatures may be necessary.[1] |
A troubleshooting workflow for low product yield is illustrated below:
Issue 2: Presence of Significant Byproducts
| Observed Byproduct | Potential Cause | Troubleshooting Steps |
| Protodeboronated Starting Material | Hydrolysis of the C-B bond. | - See "How can I minimize protodeboronation?" in the FAQ section. - Lower the reaction temperature and shorten the reaction time.[2] |
| Homocoupled Bipyridine | Oxidative coupling of two boronic acid molecules. | - Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., Argon or Nitrogen). - Use a Pd(0) source or an efficient pre-catalyst to minimize the presence of Pd(II) species that can promote homocoupling.[1] |
| Unidentified Impurities | Decomposition of starting materials or products. | - Analyze the crude reaction mixture by LC-MS or GC-MS to identify the impurities. - Consider potential oxidation of the methylthio group if reaction conditions are harsh. - Optimize purification methods, such as flash column chromatography with an appropriate solvent system. |
The general catalytic cycle for the Suzuki-Miyaura coupling and potential side reactions are depicted below:
Experimental Protocols
A general protocol for a Suzuki-Miyaura coupling reaction using this compound is provided below. Note that optimization of the specific conditions (catalyst, ligand, base, solvent, temperature) is often necessary for each specific substrate combination.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl halide (1.2 eq.), the base (e.g., K₃PO₄, 2.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the ligand (if required, e.g., SPhos, 0.10 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously for the specified time (e.g., 4-24 hours). Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.
References
Technical Support Center: 6-(Methylthio)pyridin-3-ylboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(methylthio)pyridin-3-ylboronic acid. The following information is designed to help you overcome common challenges and improve yields in your cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the most common causes?
A1: Low yields in Suzuki-Miyaura reactions involving this compound can stem from several factors. One of the most common issues with pyridylboronic acids is their propensity for protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1] This is often exacerbated by the presence of aqueous bases. Additionally, the nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Other factors to consider are the choice of catalyst, base, solvent, and reaction temperature, as well as the purity of your reagents.
Q2: What is protodeboronation and how can I minimize it in my reactions?
A2: Protodeboronation is a significant side reaction that reduces the amount of boronic acid available for the desired cross-coupling, thus lowering the yield.[1] This process is often catalyzed by acid, base, or even metal salts. For heteroaromatic boronic acids like this compound, the reaction pH is a critical factor.[1]
To minimize protodeboronation, you can:
-
Use anhydrous conditions where possible: While some water is often necessary for the Suzuki-Miyaura reaction, excessive water can promote protodeboronation.
-
Choose your base carefully: Weaker bases or non-aqueous bases might be preferable.
-
Protect the boronic acid: In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can prevent premature decomposition.[2]
-
Optimize reaction time: Shorter reaction times can reduce the exposure of the boronic acid to conditions that favor protodeboronation.
Q3: How does the methylthio group on the pyridine ring affect the reaction?
A3: The methylthio (-SMe) group is an electron-donating group, which can influence the electronic properties of the pyridine ring. This can affect the reactivity of the boronic acid in the transmetalation step of the Suzuki-Miyaura catalytic cycle. While specific studies on the direct electronic effect of the methylthio group on this particular boronic acid's reactivity are not abundant in the reviewed literature, electron-donating groups generally increase the electron density on the aromatic ring, which can impact the transmetalation rate.
Q4: Are there any known side products I should be aware of when using this compound?
A4: Besides the product of protodeboronation (6-(methylthio)pyridine), another common side product in Suzuki-Miyaura reactions is the homocoupling of the boronic acid to form a bipyridine species. This can occur under certain catalytic conditions. Careful selection of the palladium catalyst and reaction conditions can help to minimize this side reaction.
Troubleshooting Guide
Problem: Low to no product formation.
| Possible Cause | Troubleshooting Suggestion |
| Catalyst Inactivity | Ensure your palladium catalyst is active. If using a Pd(0) source, make sure it has not been oxidized. Consider using a pre-catalyst that is more stable to air and moisture. For pyridylboronic acids, catalysts with bulky, electron-rich phosphine ligands are often effective. |
| Incorrect Base | The choice of base is critical. For pyridylboronic acids, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The optimal base will depend on the specific substrates and solvent system.[3][4][5] |
| Inappropriate Solvent | The solvent plays a crucial role in solubilizing the reactants and catalyst, and can influence the reaction rate.[6][7] Common solvents for Suzuki reactions include toluene, dioxane, and DMF, often with the addition of water.[6] The optimal solvent or solvent mixture should be determined experimentally. |
| Low Reaction Temperature | Suzuki-Miyaura reactions often require heating. If you are not observing product formation, consider increasing the reaction temperature, typically in the range of 80-110 °C. |
| Reagent Purity | Impurities in the boronic acid, aryl halide, or solvent can poison the catalyst. Ensure all reagents are of high purity. |
Problem: Significant formation of side products (e.g., protodeboronation, homocoupling).
| Possible Cause | Troubleshooting Suggestion |
| Protodeboronation | As discussed in the FAQs, minimize water content, consider a milder base, or protect the boronic acid as a boronate ester.[1][2] |
| Homocoupling | This is often promoted by the presence of oxygen. Ensure your reaction is properly degassed and run under an inert atmosphere (e.g., nitrogen or argon). The choice of palladium catalyst and ligand can also influence the extent of homocoupling. |
Data Summary
While specific comparative data for this compound is limited, the following tables provide a summary of general conditions used for Suzuki-Miyaura couplings of pyridylboronic acids, which can serve as a starting point for optimization.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yields (General Pyridylboronic Acids)
| Base | Typical Concentration | Solvent System | Temperature (°C) | Yield (%) | Reference |
| K₂CO₃ | 2-3 equivalents | Toluene/H₂O, Dioxane/H₂O | 80-100 | Moderate to High | [3][4][5] |
| K₃PO₄ | 2-3 equivalents | Dioxane/H₂O, Toluene | 80-110 | Often High | [4] |
| Cs₂CO₃ | 2-3 equivalents | Dioxane, Toluene | 80-110 | High | [3] |
| Na₂CO₃ | 2-3 equivalents | DMF/H₂O | 80-100 | Moderate to High | [4][5] |
Table 2: Effect of Different Solvents on Suzuki-Miyaura Coupling Yields (General Pyridylboronic Acids)
| Solvent | Typical Ratio (with H₂O if applicable) | Base | Temperature (°C) | Yield (%) | Reference |
| Toluene/H₂O | 4:1 to 10:1 | K₂CO₃, K₃PO₄ | 80-110 | Good to Excellent | [6] |
| Dioxane/H₂O | 4:1 to 10:1 | K₂CO₃, K₃PO₄, Cs₂CO₃ | 80-110 | Good to Excellent | [6][7] |
| DMF/H₂O | 5:1 to 10:1 | Na₂CO₃, K₂CO₃ | 80-100 | Moderate to Good | [6] |
| Anhydrous Toluene | N/A | Cs₂CO₃ | 100-110 | Can be effective for sensitive substrates | [8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide:
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene/H₂O 4:1, Dioxane/H₂O 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent to the flask.
-
Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating key concepts and workflows related to improving yields in this compound reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 6-(Methylthio)pyridin-3-ylboronic Acid Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of products from Suzuki-Miyaura and other cross-coupling reactions involving 6-(methylthio)pyridin-3-ylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when using this compound in Suzuki coupling reactions?
A1: The most common impurities include unreacted starting materials such as the this compound and the coupling partner (aryl/heteroaryl halide or triflate), homocoupling byproducts of the boronic acid, the protodeboronated starting material (2-(methylthio)pyridine), and residual palladium catalyst. Inorganic salts from the base used in the reaction will also be present in the crude product mixture.
Q2: What is the recommended initial workup procedure for a Suzuki coupling reaction with this compound?
A2: A standard aqueous workup is the essential first step. This typically involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane, followed by washing with water or a saturated aqueous solution of sodium bicarbonate to remove the majority of inorganic salts and water-soluble impurities. A subsequent wash with brine can aid in the separation of the organic and aqueous layers.
Q3: How can I remove unreacted this compound from my crude product?
A3: Unreacted boronic acids can often be removed by performing a liquid-liquid extraction with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer. However, care must be taken as some coupled products with basic nitrogen atoms may also have some solubility in acidic or basic aqueous solutions.
Q4: My product is a dark-colored solid or oil. How can I remove the residual palladium catalyst?
A4: Residual palladium can often be removed by treating the crude product solution with a palladium scavenger, such as activated carbon or functionalized silica gel, followed by filtration through a pad of celite. Column chromatography is also an effective method for removing palladium residues.
Q5: Are there any known stability issues with this compound that might affect my reaction and purification?
A5: Yes, heteroaryl boronic acids, in general, can be prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This can be influenced by the reaction conditions, particularly temperature and the presence of water. Additionally, the methylthio group is susceptible to oxidation to the corresponding sulfoxide or sulfone, which may lead to the formation of related impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product co-elutes with starting material (aryl halide) during column chromatography. | The polarity of the product and the starting aryl halide are very similar. | - Try a different solvent system for chromatography (e.g., dichloromethane/methanol, toluene/ethyl acetate).- Use a shallower solvent gradient during elution.- If the product contains a basic pyridine nitrogen, adding a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic impurities), can alter the retention time on silica gel. |
| Significant amount of homocoupled byproduct (bis(6-(methylthio)pyridin-3-yl)) is observed. | - The presence of oxygen in the reaction mixture.- The palladium(II) precatalyst is not efficiently reduced to the active palladium(0) species. | - Ensure the reaction is thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.- Consider using a Pd(0) catalyst source directly.- For purification, careful column chromatography or recrystallization may be necessary to separate the homocoupled dimer from the desired product. |
| Product is an oil and will not crystallize. | - Presence of impurities inhibiting crystallization.- The product may be intrinsically an oil at room temperature. | - Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization.- If the product is an oil, purification by chromatography is the most suitable method. |
| Low recovery of product after aqueous workup. | - The product may have some solubility in the aqueous phase, especially if it is protonated or deprotonated depending on the pH. | - Ensure the pH of the aqueous phase is neutral or slightly basic before extraction to minimize the protonation of the pyridine nitrogen.- Back-extract the aqueous layers with the organic solvent to recover any dissolved product. |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Wash the organic layer sequentially with:
-
Water (2 x volume of the organic layer).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x volume).
-
Brine (saturated aqueous NaCl solution) (1 x volume).
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Column Chromatography for Purification
-
Adsorbent: Silica gel (230-400 mesh).
-
Eluent Selection: Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate. For more polar compounds, a system of dichloromethane and methanol may be more effective.
-
Example Gradient: Start with 100% hexanes and gradually increase the percentage of ethyl acetate (e.g., from 0% to 50% EtOAc in hexanes).
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent like DCM.
-
Adsorb the crude product onto a small amount of silica gel (dry loading) for better separation.
-
Apply the sample to the top of the prepared silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure.
-
Protocol 3: Recrystallization
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems for biaryl pyridines include:
-
Ethanol
-
Isopropanol
-
Ethyl acetate/Hexanes
-
Dichloromethane/Hexanes
-
Toluene
-
-
Procedure:
-
Dissolve the impure product in the minimum amount of the hot recrystallization solvent.
-
If the solution is colored due to impurities, a small amount of activated carbon can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cooling in an ice bath can increase the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Visualizations
Caption: General experimental workflow for the purification of Suzuki coupling products.
Caption: Troubleshooting decision tree for common purification challenges.
effect of base on 6-(methylthio)pyridin-3-ylboronic acid stability
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and handling of 6-(methylthio)pyridin-3-ylboronic acid, particularly concerning the effects of bases. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction using this compound is giving low or no yield. What are the potential stability issues I should consider?
A1: Low yields in Suzuki-Miyaura reactions involving pyridine boronic acids are often linked to the stability of the boronic acid itself, especially in the presence of a base. The primary degradation pathway to consider is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. This process is often accelerated by strong bases and the presence of water. Additionally, oxidation of the boronic acid can occur, leading to the formation of boric acid and other byproducts.[1] For pyridine boronic acids, which can be particularly troublesome, hydrolysis is a common issue.[2]
Q2: What is the recommended base for reactions with this compound to ensure its stability?
A2: The choice of base is critical. While stronger bases can facilitate the catalytic cycle, they may also accelerate the degradation of the boronic acid. For sensitive substrates like many heterocyclic boronic acids, milder bases are often preferred. Consider using weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) might be suitable, particularly if anhydrous conditions are required to minimize hydrolysis. It is advisable to screen a few different bases to find the optimal balance between reactivity and stability for your specific reaction.
Q3: How does the choice of solvent affect the stability of this compound in the presence of a base?
A3: The solvent system plays a significant role. Protic solvents, especially water, can be a source of protons for protodeboronation. While aqueous basic solutions are common in Suzuki-Miyaura couplings, for a sensitive boronic acid, minimizing the water content may be beneficial. Anhydrous polar aprotic solvents like dioxane, THF, or DMF can be good alternatives. If a protic co-solvent is necessary, using it in minimal amounts is recommended.
Q4: What are the best practices for storing this compound?
A4: According to manufacturer recommendations, this compound should be stored under an inert atmosphere at room temperature.[3] This suggests sensitivity to oxygen and/or moisture. For long-term storage, keeping it in a desiccator or a glovebox is advisable.
Q5: Are there more stable alternatives to this compound for cross-coupling reactions?
A5: Yes, for boronic acids that exhibit instability, several more robust surrogates can be used. These include:
-
Potassium trifluoroborate salts: These are often crystalline, air-stable solids.
-
MIDA (N-methyliminodiacetic acid) boronates: These are stable to anhydrous conditions and can undergo slow release of the boronic acid in the presence of an aqueous base.[4]
-
Diethanolamine (DABO) complexes: These can form stable, heterocyclic boronic acid complexes that can be used directly in coupling reactions.[4]
Troubleshooting Guides
Issue: Significant Protodeboronation Observed (Loss of Boronic Acid Moiety)
| Potential Cause | Troubleshooting Step |
| Base is too strong | Switch to a milder base such as K₂CO₃, Cs₂CO₃, or KF. |
| Presence of water | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| Prolonged reaction time at high temperature | Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider if a lower reaction temperature could be effective with a more active catalyst system. |
Issue: Reaction Fails to Initiate or Stalls
| Potential Cause | Troubleshooting Step |
| Boronic acid has degraded during storage | Use a fresh batch of this compound. Consider converting it to a more stable derivative like a MIDA boronate for storage. |
| Incompatibility between base and solvent | Ensure the chosen base is sufficiently soluble in the reaction solvent. For biphasic reactions, ensure vigorous stirring. |
| Catalyst deactivation | Ensure the palladium catalyst is active and the reaction is run under an inert atmosphere to prevent oxidative degradation of the catalyst. |
Quantitative Data Summary
Disclaimer: The following table presents illustrative data as no specific quantitative stability studies for this compound with different bases were found in the searched literature. Researchers should perform their own stability studies.
| Base | Solvent | Temperature (°C) | Time (h) | Illustrative % Degradation |
| K₃PO₄ | Dioxane/H₂O (4:1) | 80 | 4 | ~25% |
| K₂CO₃ | Dioxane/H₂O (4:1) | 80 | 4 | ~10% |
| Cs₂CO₃ | Dioxane | 80 | 4 | <5% |
| NEt₃ | DMF | 80 | 4 | <5% |
Experimental Protocols
Protocol for Assessing the Stability of this compound in the Presence of a Base
This protocol provides a general method for evaluating the stability of the title compound under conditions relevant to cross-coupling reactions using HPLC or ¹H NMR analysis.[1]
Materials:
-
This compound
-
Selected base (e.g., K₂CO₃, Cs₂CO₃, NEt₃)
-
Anhydrous solvent (e.g., dioxane, DMF)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Reaction vials
-
HPLC or NMR spectrometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound and an internal standard in the chosen anhydrous solvent at a known concentration (e.g., 0.1 M).
-
Sample Preparation: In separate reaction vials, add the stock solution and the selected base (e.g., 2-3 equivalents).
-
Incubation: Stir the solutions at the desired reaction temperature (e.g., 80°C).
-
Time Points: At regular intervals (e.g., 0, 1, 2, 4, 8 hours), take an aliquot from each reaction vial.
-
Quenching and Analysis:
-
For HPLC analysis, quench the aliquot with a suitable acidic solution to neutralize the base, then dilute with the mobile phase.
-
For ¹H NMR analysis, the sample can be directly analyzed after dilution with a deuterated solvent.
-
-
Data Analysis:
-
HPLC: Monitor the peak area of this compound relative to the internal standard over time. The appearance of new peaks may indicate degradation products.
-
¹H NMR: Monitor the integral of characteristic peaks of the boronic acid relative to the internal standard. The appearance of new signals, potentially corresponding to the protodeboronated product (6-(methylthio)pyridine), should be noted.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-(Methylthio)pyridine-3-boronic acid | 321438-86-2 [sigmaaldrich.com]
- 4. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects in Suzuki Reactions of 6-(methylthio)pyridin-3-ylboronic acid
Welcome to the technical support center for Suzuki reactions involving 6-(methylthio)pyridin-3-ylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the challenges associated with this specific substrate.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki-Miyaura coupling of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
-
Potential Cause 1: Catalyst Inactivity or Poisoning. The sulfur atom in the methylthio group can potentially coordinate to the palladium catalyst, leading to deactivation or "poisoning."
-
Solution:
-
Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).
-
Screen different palladium pre-catalysts and ligands. Buchwald-type ligands (e.g., SPhos, XPhos) are often effective for challenging substrates.[1]
-
Consider using a catalyst system known to be more resistant to sulfur poisoning.
-
-
-
Potential Cause 2: Protodeboronation of the Boronic Acid. Pyridylboronic acids can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water and a strong base.[1]
-
Solution:
-
Use anhydrous solvents and ensure all reagents are dry.
-
Employ a milder base such as K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH.[1]
-
Consider converting the boronic acid to a more stable derivative, such as a pinacol ester, before the coupling reaction.
-
-
-
Potential Cause 3: Poor Solubility of Reagents. Inadequate solubility of the boronic acid, aryl halide, or base can lead to a sluggish or incomplete reaction.
-
Solution:
-
Choose a solvent system that provides good solubility for all components at the reaction temperature. A mixture of an organic solvent and water is often effective.
-
Ensure vigorous stirring to maximize the interaction between phases if the reaction is heterogeneous.
-
-
Issue 2: Formation of Significant Side Products
-
Potential Cause 1: Homocoupling of the Boronic Acid. Oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid.[1]
-
Solution:
-
Thoroughly degas the solvent and the reaction mixture before adding the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
-
-
Potential Cause 2: Decomposition of the Starting Material or Product. The reaction temperature might be too high, leading to the degradation of sensitive functional groups.
-
Solution:
-
Lower the reaction temperature and monitor the reaction progress over a longer period.
-
Screen different catalyst systems that may operate efficiently at lower temperatures.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for solvent selection for a Suzuki reaction with this compound?
A1: Based on studies of similar heteroarylboronic acids, a mixture of an ethereal solvent and water, such as 1,4-dioxane/water or THF/water, is a good starting point. The water can aid in the dissolution of the base and facilitate the transmetalation step. However, the optimal solvent and the ideal organic solvent-to-water ratio are often substrate-dependent and may require screening.[2]
Q2: How can I minimize protodeboronation of this compound?
A2: To minimize protodeboronation, it is recommended to use anhydrous conditions if possible, employ milder bases like potassium carbonate, and avoid prolonged reaction times at high temperatures. Alternatively, converting the boronic acid to its pinacol ester can significantly increase its stability.
Q3: Can the methylthio group interfere with the Suzuki reaction?
A3: Yes, sulfur-containing functional groups have the potential to coordinate with the palladium catalyst, which can lead to reduced catalytic activity. If catalyst poisoning is suspected, increasing the catalyst loading or using more robust catalyst systems with bulky, electron-rich phosphine ligands can be beneficial.
Q4: Is it necessary to protect the pyridine nitrogen?
A4: The pyridine nitrogen can potentially interact with the palladium catalyst, which is sometimes referred to as the "2-pyridyl problem" in related systems.[3][4] For 3-pyridyl systems like this, it is generally not necessary to protect the nitrogen, but if issues persist, it could be a strategy to consider.
Data Presentation
The following table summarizes the effect of different solvents on the yield of Suzuki-Miyaura cross-coupling reactions for analogous heteroarylboronic acids. This data can be used as a guide for selecting a starting solvent system for your experiments with this compound.
| Entry | Solvent System (v/v) | Substrate System | Yield (%) | Reference |
| 1 | Toluene | PyFluor & 2-thiopheneboronic acid pinacol ester | Low | [2] |
| 2 | Toluene/H₂O | PyFluor & 2-thiopheneboronic acid pinacol ester | Moderate | [2] |
| 3 | 1,4-Dioxane | PyFluor & 2-thiopheneboronic acid pinacol ester | Good | [2] |
| 4 | 1,4-Dioxane/H₂O (4:1) | PyFluor & 2-thiopheneboronic acid pinacol ester | 72 | [2] |
| 5 | Diglyme | PyFluor & 2-thiopheneboronic acid pinacol ester | Good | [2] |
| 6 | DMF | PyFluor & 2-thiopheneboronic acid pinacol ester | Moderate | [2] |
| 7 | Acetonitrile | PyFluor & 2-thiopheneboronic acid pinacol ester | Acceptable | [2] |
| 8 | Isopropanol | PyFluor & 2-thiopheneboronic acid pinacol ester | Acceptable | [2] |
| 9 | 1,4-Dioxane | 5-bromo-1,3-benzodioxole & phenylboronic acid | 59 | [5] |
| 10 | Methanol/H₂O (3:2) | Bromobenzene & phenylboronic acid | 96.3 | [6] |
| 11 | THF | Bromobenzene & phenylboronic acid | 10.4 | [6] |
Experimental Protocols
Below is a general experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This should be considered a starting point and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
Reagent Preparation: In a dry reaction vessel equipped with a magnetic stir bar, combine this compound (1.2-1.5 equivalents), the aryl bromide (1.0 equivalent), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Caption: Logical flow for solvent selection and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
Topic: Minimizing Homocoupling of 6-(methylthio)pyridin-3-ylboronic Acid
This guide provides targeted troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for researchers, scientists, and drug development professionals to minimize the formation of the homocoupling byproduct, bis(6-(methylthio)pyridin-3-yl), during the Suzuki-Miyaura cross-coupling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a significant issue with my this compound reaction?
A1: Homocoupling is a major side reaction in which the boronic acid reagent couples with itself to form a symmetrical biaryl byproduct—in this case, bis(6-(methylthio)pyridin-3-yl). This unwanted reaction consumes your boronic acid, lowers the yield of your desired cross-coupled product, and complicates purification due to the structural similarity of the byproduct to the target molecule. The electron-donating methylthio group and the Lewis basic nitrogen on the pyridine ring of your specific substrate can influence the catalytic cycle, potentially making side reactions like homocoupling more competitive.
Q2: What are the prima[1]ry drivers of boronic acid homocoupling?
A2: The two most common causes of homocoupling are the presence of oxygen and the use of Palladium(II) precatalysts.
-
Oxygen: Trace am[1][2]ounts of oxygen in the reaction can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) intermediate[1]s can then catalyze the homocoupling of two boronic acid molecules. It has been shown that hi[1][3]gher oxygen levels directly correlate with an increase in homocoupling byproducts.
-
Palladium(II) Preca[1][3]talysts: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂, it must first be reduced in situ to the active Pd(0) form. A common pathway for this[3] reduction involves the boronic acid itself, where two molecules of the boronic acid couple to form the dimer, generating Pd(0) at the expense of your starting material.
Q3: How can I effectiv[2][3][4]ely remove oxygen from my reaction?
A3: Rigorous degassing of solvents and the reaction vessel is the most critical step to prevent oxygen-mediated homocoupling. Two effective methods are[5]:
-
Inert Gas Sparging: Bubbling an inert gas like argon or nitrogen through the solvent for an extended period (e.g., 20-30 minutes) displaces dissolved oxygen.
-
Freeze-Pump-Thaw: [1][6] For more rigorous oxygen removal, this technique involves freezing the solvent (e.g., with liquid nitrogen), evacuating the headspace under high vacuum, and then thawing. This cycle is typically repeated three times.
Q4: Can the choice of [1]palladium source and ligand reduce homocoupling?
A4: Absolutely. The selection of the catalyst system is critical.
-
Palladium Source: Using a Pd(0) precatalyst, such as Pd₂(dba)₃ or Pd(PPh₃)₄, is generally preferred over Pd(II) sources. Pd(0) catalysts can enter[2][7] the catalytic cycle directly, bypassing the initial reduction step that often consumes the boronic acid via homocoupling.
-
Ligands: Bulky, e[2]lectron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are highly recommended. These ligands accelerate [7][8][9]the desired oxidative addition and reductive elimination steps of the Suzuki cycle. A faster, more efficient [7][8]cross-coupling cycle can outcompete the slower homocoupling pathway.
Q5: My substrate is a [7]heteroaryl boronic acid. Are there special stability considerations?
A5: Yes. Heteroaryl boronic acids, especially 2-pyridyl analogues and related structures, are known to be susceptible to protodeboronation (hydrolysis of the C-B bond). While your substrate is a[3][4][10][11] 3-pyridyl boronic acid, protodeboronation is still a relevant competing side reaction. To enhance stability, consider converting the boronic acid to a more robust boronate ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester. These derivatives often e[1][3][11]xhibit greater stability and can be used to slowly release the active boronic acid in situ, minimizing degradation and side reactions.
Troubleshooting Guid[12]e
Problem: High levels of bis(6-(methylthio)pyridin-3-yl) byproduct are detected by LC-MS or NMR.
Below is a systematic guide to diagnose and resolve the issue. The table summarizes key parameters and their expected impact on homocoupling.
Optimization Strategy Table
| Parameter | Change/Condition | Expected Impact on Homocoupling | Rationale |
| Atmosphere | Rigorously degassed solvents & inert gas blanket (Ar/N₂) | Decrease | Minimizes O₂ which promotes homocoupling via oxidation of Pd(0) to Pd(II). |
| Palladium Source [1][2][5] | Use Pd(0) precatalyst (e.g., Pd₂(dba)₃) instead of Pd(II) (e.g., Pd(OAc)₂) | Decrease | Avoids the initial homocoupling pathway that can occur during the in situ reduction of Pd(II) catalysts. |
| Ligand | Use bulk[1][2]y, electron-rich phosphine (e.g., SPhos, XPhos) | Decrease | Accelerates the desired oxidative addition and reductive elimination steps, making the cross-coupling kinetically favored over homocoupling. |
| Base | Use a weak[7][8][9]er, soluble base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) | Decrease | A milder base can sometimes suppress side reactions. The choice is highly substrate-dependent and may require screening. |
| Solvent | Anhydro[2][8]us polar aprotic (e.g., Dioxane, THF, Toluene) | Decrease | Reduces the rate of protodeboronation, a competing decomposition pathway for heteroaryl boronic acids. |
| Boron Reagent | C[12]onvert to Pinacol or MIDA boronate ester | Decrease | These esters are often more stable towards protodeboronation and can exhibit different reactivity in transmetalation, sometimes reducing side reactions. |
| Reagent Addition [1] | Slow addition of boronic acid/ester via syringe pump | Decrease | Maintains a low instantaneous concentration of the boronic acid, which can suppress the bimolecular homocoupling reaction. |
Experimental [1][13]Protocols
Protocol 1: Recommended Low-Homocoupling Suzuki-Miyaura Coupling
This protocol incorporates best practices to minimize the homocoupling of this compound.
Materials:
-
This compound (1.2 equiv.)
-
Aryl Halide (1.0 equiv.)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv.)
-
1,4-Dioxane (anhydrous, degassed)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealable reaction vial
Procedure:
-
Degassing: Sparge the anhydrous 1,4-dioxane with argon for 30 minutes to remove dissolved oxygen.
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).
-
Inerting the System: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon, add the Pd₂(dba)₃ and SPhos solids.
-
Solvent Addition: Add the degassed 1,4-dioxane via a syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to isolate the desired cross-coupled product.
Visualizations
Catalytic Cycle Competition
The following diagram illustrates the key mechanistic fork where the active Pd(0) catalyst can either enter the desired cross-coupling cycle or an undesired homocoupling pathway, often initiated by oxidation to Pd(II).
Caption: Competing pathways in Suzuki-Miyaura coupling.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to troubleshoot and mitigate excessive homocoupling.
Caption: A logical workflow for troubleshooting homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to LC-MS Analysis of 6-(methylthio)pyridin-3-ylboronic Acid Reactions for Pharmaceutical and Chemical Research
For researchers, scientists, and drug development professionals, the precise analysis of reaction components is critical for success. This guide provides a detailed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods and other analytical techniques for monitoring reactions involving 6-(methylthio)pyridin-3-ylboronic acid, a key building block in modern synthetic chemistry.
The accurate monitoring of chemical reactions is paramount for optimizing reaction conditions, determining yield and purity, and identifying byproducts. This is particularly crucial in the pharmaceutical and fine chemical industries where the efficiency and safety of synthetic processes are of utmost importance. This compound is a versatile reagent frequently employed in cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds. The inherent characteristics of boronic acids, including their polarity and propensity to form anhydrides (boroxines), present unique analytical challenges.
This guide offers a comprehensive overview of LC-MS methodologies for the analysis of reactions involving this compound. It further compares the performance of LC-MS with alternative techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), providing detailed experimental protocols and supporting data to aid in method selection and implementation.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique for monitoring reactions of this compound depends on several factors including the specific analytical need (e.g., quantification, impurity profiling), available instrumentation, and the complexity of the reaction mixture. LC-MS is often the preferred method due to its high sensitivity and selectivity.
| Feature | LC-MS | HPLC-UV | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Separation by liquid chromatography followed by mass-to-charge ratio detection. | Separation by liquid chromatography with detection based on UV absorbance. | Separation of volatile compounds by gas chromatography followed by mass-to-charge ratio detection. | Separation based on electrophoretic mobility in a capillary. |
| Sensitivity | Very High (pg to fg levels) | Moderate (ng to µg levels) | High (pg to ng levels), requires derivatization. | High |
| Selectivity | Very High | Moderate to High | Very High | High |
| Sample Preparation | Simple dilution often sufficient. | Simple dilution. | Derivatization required to increase volatility. | Simple dilution. |
| Compound Amenability | Wide range of polar and non-polar compounds. | Compounds with a UV chromophore. | Volatile and thermally stable compounds (after derivatization for boronic acids). | Charged and polar compounds. |
| Key Advantages | Provides molecular weight and structural information. Ideal for complex mixtures. | Robust, widely available, and cost-effective for routine analysis. | Excellent separation efficiency for volatile impurities. | High separation efficiency and low sample consumption.[1][2][3] |
| Key Disadvantages | Higher instrumentation cost. Matrix effects can cause ion suppression. | Co-eluting impurities can interfere with quantification. Does not provide molecular weight information. | Not suitable for non-volatile or thermally labile compounds without derivatization.[4][5][6] | Sensitive to matrix composition. |
In-depth Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate their application in a laboratory setting.
Protocol 1: High-Performance UPLC-MS for Reaction Monitoring
This method is optimized for the high-throughput analysis of this compound and its reaction products.[7][8]
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm or similar reversed-phase column.
-
Mobile Phase A: 10 mM Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 100-500.
Sample Preparation:
-
Withdraw an aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in 1 mL of acetonitrile/water (1:1 v/v).
-
Vortex the sample and centrifuge to pellet any solids.
-
Transfer the supernatant to an autosampler vial for analysis.
Expected m/z Values:
-
This compound: [M+H]+ = 170.0.[9]
-
This compound boroxine (trimer): [M+H]+ = 472.1 (calculated for C18H21B3N3O3S3).
-
Suzuki-Miyaura product with Phenylbromide: [M+H]+ = 216.1 (calculated for C12H13NS).
Protocol 2: Comparative HPLC-UV Analysis
This protocol is suitable for routine quantitative analysis where high sensitivity is not the primary requirement.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a variable wavelength UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Follow the same procedure as for the UPLC-MS analysis.
Protocol 3: GC-MS Analysis following Derivatization
This method can be employed for the analysis of volatile impurities and for confirmatory analysis.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Derivatization Procedure:
-
Evaporate a known volume of the quenched reaction sample to dryness under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of dry pyridine.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
Visualizing Workflows and Pathways
To further clarify the experimental processes and chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis of this compound reactions.
Caption: Simplified signaling pathway of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. gcms.cz [gcms.cz]
- 5. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
A Comparative Guide to Purity Assessment of 6-(methylthio)pyridin-3-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The purity of reagents is of paramount importance in drug discovery and development to ensure reliable and reproducible results. 6-(methylthio)pyridin-3-ylboronic acid is a vital building block in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. This guide provides a comparative overview of analytical methodologies for assessing the purity of this compound, complete with experimental protocols and data interpretation.
Analytical Methodologies for Purity Determination
A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment of this compound. The most effective methods include High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution and sensitive technique ideal for quantifying the purity of boronic acids. However, challenges can arise due to their polarity and the propensity to form cyclic anhydrides, known as boroxines.[1] Reversed-Phase HPLC (RP-HPLC) is the most common mode used. For polar compounds like boronic acids, careful method development is crucial to achieve satisfactory retention and separation.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for structural confirmation and purity evaluation. Both ¹H and ¹¹B NMR are highly valuable for analyzing boronic acids. ¹H NMR provides detailed information about the proton environment of the molecule, enabling the identification of the primary compound and any organic impurities. A common challenge with boronic acids is their tendency to form trimeric anhydrides (boroxines), which can result in complex or broadened spectra.[1]
Comparative Data of Analytical Techniques
The following table summarizes hypothetical purity data for three different batches of this compound, as determined by HPLC and ¹H NMR.
| Batch ID | Purity by HPLC (%) | Purity by ¹H NMR (%) | Major Impurity Detected |
| Batch A | 98.5 | 98.2 | Boroxine Trimer |
| Batch B | 97.2 | 97.0 | Unidentified Organic Impurity |
| Batch C | 99.1 | 99.0 | None Detected |
Experimental Protocols
Purity Determination by Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a general reversed-phase HPLC method suitable for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Sample Diluent: 1:1 mixture of Mobile Phase A and Mobile Phase B
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound. Dissolve it in the sample diluent to a final concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Elution:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
-
Data Analysis: Calculate the purity by dividing the peak area of the main component by the total peak area of all components.
Purity Determination by ¹H NMR Spectroscopy
This protocol describes the procedure for determining the purity of this compound using ¹H NMR.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated Solvent: DMSO-d₆
-
Internal Standard: Maleic acid (or other suitable standard)
Procedure:
-
Sample Preparation: Accurately weigh about 5 mg of this compound and a similar, accurately weighed amount of the internal standard into an NMR tube.
-
Add approximately 0.7 mL of DMSO-d₆ to the NMR tube and dissolve the sample completely.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.
-
Data Analysis:
-
Integrate a well-resolved peak of the analyte and a peak of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (Area_analyte / N_analyte) / (Area_standard / N_standard) * (MW_analyte / MW_standard) * (Weight_standard / Weight_analyte) * Purity_standard Where:
-
Area = Integral area of the peak
-
N = Number of protons for the integrated peak
-
MW = Molecular weight
-
Weight = Mass of the substance
-
-
Visualizing Experimental and Logical Relationships
To better illustrate the processes involved in purity assessment, the following diagrams have been generated.
References
Navigating the Reactivity Landscape of Substituted Pyyridylboronic Acids in Suzuki-Miyaura Cross-Coupling
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Within this versatile reaction class, pyridylboronic acids are indispensable building blocks for the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. However, the reactivity of the pyridylboronic acid core is profoundly influenced by the nature and position of substituents on the pyridine ring. This guide provides an objective comparison of the reactivity of variously substituted pyridylboronic acids, supported by experimental data, to aid in the selection of optimal reagents and reaction conditions.
Understanding the Impact of Substitution
The reactivity of a substituted pyridylboronic acid in a Suzuki-Miyaura coupling is primarily governed by a combination of electronic and steric effects.
Electronic Effects: The electron-deficient nature of the pyridine ring, stemming from the electronegativity of the nitrogen atom, generally leads to a slower rate of transmetalation compared to their phenylboronic acid counterparts.[1]
-
Electron-withdrawing groups (EWGs) , such as chloro or bromo, further decrease the electron density of the pyridine ring. This can hinder the transmetalation step of the catalytic cycle, a key step in the formation of the new C-C bond.
-
Electron-donating groups (EDGs) , such as methoxy, can partially mitigate the electron deficiency of the pyridine ring, potentially leading to improved reactivity in some cases.
Steric Effects: The presence of substituents, particularly in the positions ortho to the boronic acid group (the 2- and 6-positions), can significantly impact the reaction outcome. Steric hindrance can impede the approach of the palladium catalyst to the boronic acid, thereby slowing down the reaction rate and, in some cases, leading to lower yields.[2][3]
Comparative Reactivity Data
The following table summarizes the performance of various substituted pyridylboronic acids in Suzuki-Miyaura cross-coupling reactions with different aryl and heteroaryl halides. The data highlights the influence of substituent patterns on reaction yields under specific, reported conditions.
| Pyridylboronic Acid | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-5-pyridylboronic acid | 2-Bromothiophene | Pd(PPh₃)₄ (4) | Na₂CO₃ | DMF | 80 | 18 | 32 | [4] |
| 2-Chloro-5-pyridylboronic acid | 2-Bromothiophene | Pd(PPh₃)₄ (4) | Na₂CO₃ | DMF | 80 | 18 | 75 | [4] |
| 2-Methoxy-5-pyridylboronic acid | 2-Bromothiophene | Pd(PPh₃)₄ (4) | Na₂CO₃ | DMF | 80 | 18 | 80 | [4] |
| 2-Chloro-5-pyridylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ (4) | Na₂CO₃ | DMF | 80 | 18 | 71 | [4] |
| 2-Methoxy-5-pyridylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ (4) | Na₂CO₃ | DMF | 80 | 18 | 78 | [4] |
| 3-Pyridylboronic acid | 3-Bromoquinoline | Pd(OAc)₂ (3) / PPh₃ (12) | K₃PO₄ | Dioxane | 100 | 12 | 85 | [5] |
| 4-Pyridylboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 100 | 16 | 40 | [6][7] |
| 3-Pyridylboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 100 | 16 | 45 | [6][7] |
| 2-Chloro-5-pyridylboronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (4) | Na₂CO₃ | DMF | 80 | 18 | 23 | [4] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for successful Suzuki-Miyaura couplings. Below are representative protocols extracted from the literature.
General Procedure for Suzuki-Miyaura Coupling of Pyridylboronic Acids with Heteroaryl Bromides[4]
-
To a reaction vessel, add the pyridylboronic acid (1.0 equiv), the heteroaryl bromide (1.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (4 mol%).
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous N,N-dimethylformamide (DMF).
-
To this mixture, add a 2M aqueous solution of sodium carbonate (3.0 equiv).
-
The reaction mixture is then heated to 80 °C and stirred for 18 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling of 3-Pyridyl Triflates with Alkenyl Boronates[5]
-
In a flask, combine the 3-pyridyl triflate (1.0 equiv), the alkenyl pinacol boronate (1.5 equiv), tetrakis(triphenylphosphine)palladium(0) (10 mol%), and potassium phosphate (3.0 equiv).
-
The flask is purged with an inert atmosphere.
-
Anhydrous dioxane is added, and the mixture is heated to 100 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water.
-
The organic layer is dried, filtered, and concentrated.
-
The residue is purified by flash column chromatography.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction involving a substituted pyridylboronic acid.
Conclusion
The reactivity of substituted pyridylboronic acids in Suzuki-Miyaura cross-coupling is a nuanced interplay of electronic and steric factors. While electron-withdrawing groups can decrease reactivity, careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, can often lead to successful couplings. This guide provides a foundational understanding and practical data to assist researchers in navigating the complexities of these important synthetic transformations. For challenging substrates, screening of different palladium catalysts and ligands is often necessary to achieve optimal results.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Boronic Acids in Suzuki-Miyaura Coupling: Performance Analysis of 6-(methylthio)pyridin-3-ylboronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. A critical component of this palladium-catalyzed reaction is the organoboron reagent, typically a boronic acid. The structural and electronic properties of the boronic acid can significantly influence the reaction's outcome, affecting yield, reaction kinetics, and catalyst stability. This guide provides an objective comparison of the performance of 6-(methylthio)pyridin-3-ylboronic acid against other commonly employed boronic acids in Suzuki coupling reactions, supported by experimental data.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling facilitates the synthesis of biaryls, vinylarenes, and polyenes by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.[1] The catalytic cycle, a well-established mechanism, involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[1][2]
The choice of boronic acid is pivotal. Electron-donating or electron-withdrawing groups on the boronic acid, as well as the presence of heteroatoms, can modulate its reactivity and stability, thereby impacting the overall efficiency of the coupling process.
Performance Comparison of Selected Boronic Acids
To provide a clear comparison, this guide focuses on the Suzuki-Miyaura coupling of various boronic acids with aryl bromides. While direct comparative studies under identical conditions are not always available in the literature, we have compiled representative examples to illustrate the relative performance. The data is summarized in the table below, with a particular focus on the coupling of this compound.
| Boronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 12 | 75 | [3] |
| Phenylboronic acid | 4-bromobenzonitrile | Pd-bpydc-Nd (3) | K₂CO₃ | DMF | 110 | 1 | 98 | [4] |
| Pyridine-3-ylboronic acid | 4-bromobenzonitrile | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME | 80 | 4 | 85 | [5] |
| Thiophene-2-boronic acid | 5-bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 2 | 78 | [6] |
Analysis of Performance:
The data indicates that This compound is a competent coupling partner in Suzuki reactions, affording a good yield of 75% with a complex, electron-deficient aryl bromide.[3] The presence of the electron-donating methylthio group can enhance the nucleophilicity of the boronic acid, facilitating the transmetalation step.
In comparison, phenylboronic acid , a standard and widely used reagent, often provides excellent yields, as demonstrated by the 98% yield in its coupling with 4-bromobenzonitrile under optimized conditions.[4]
Pyridine-3-ylboronic acid , another heteroaromatic analogue, also demonstrates high reactivity, yielding 85% of the coupled product with 4-bromobenzonitrile.[5] The electron-deficient nature of the pyridine ring can sometimes necessitate more tailored reaction conditions to achieve high efficiency.
Thiophene-2-boronic acid , a sulfur-containing heterocyclic boronic acid, is another effective coupling partner, providing a 78% yield in the reaction with a substituted bromoindazole.[6] Thiophene-containing biaryls are important motifs in materials science and medicinal chemistry.
It is important to note that a direct comparison of yields is influenced by the specific reaction partners and conditions. The coupling partner for this compound in the cited example is a di-chloro-substituted pyrimidine, which is electronically and sterically different from the aryl bromides used in the other examples. Nevertheless, the good yield obtained highlights its utility in the synthesis of complex, heteroaromatic structures.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.
General Procedure for Suzuki-Miyaura Coupling of this compound: [3]
A mixture of 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 equiv), this compound (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₃PO₄ (2.0 equiv) in 1,4-dioxane is heated at 70-80 °C for 12 hours under an inert atmosphere. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling of Phenylboronic acid: [4]
To a reaction vessel containing 4-bromobenzonitrile (1.0 equiv) and phenylboronic acid (1.2 equiv) is added a solution of the Pd-bpydc-Nd catalyst (3 mol%) in DMF. K₂CO₃ (2.0 equiv) is then added, and the mixture is heated to 110 °C for 1 hour. Upon completion, the reaction is cooled, and the product is isolated by extraction and purified by chromatography.
General Procedure for Suzuki-Miyaura Coupling of Pyridine-3-ylboronic acid: [5]
A mixture of the aryl bromide (1.0 equiv), pyridine-3-ylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0 equiv) in dimethoxyethane (DME) is heated at 80 °C for 4 hours under a nitrogen atmosphere. The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The residue is purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling of Thiophene-2-boronic acid: [6]
To a solution of the 5-bromo-1-ethyl-1H-indazole (1.0 equiv) in DME are added thiophene-2-boronic acid (1.5 equiv), an aqueous solution of K₂CO₃ (2.0 M, 2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv). The mixture is heated at 80 °C for 2 hours. After cooling, the mixture is partitioned between ethyl acetate and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound serves as a valuable and effective coupling partner in Suzuki-Miyaura reactions, particularly for the synthesis of complex biaryl structures containing a substituted pyridine moiety. While direct, side-by-side comparisons with more common boronic acids like phenylboronic acid under identical conditions are limited in the current literature, the available data demonstrates its capability to produce good yields. For researchers and drug development professionals, this compound represents a useful building block for introducing a functionalized pyridine ring, expanding the chemical space for the design and synthesis of novel compounds. The choice of boronic acid, along with careful optimization of reaction conditions, remains a critical factor in achieving the desired outcome in any Suzuki-Miyaura coupling.
References
A Comparative Guide to Analytical Methods for the Quantification of 6-(methylthio)pyridin-3-ylboronic acid
For researchers, scientists, and professionals in drug development, the accurate quantification of 6-(methylthio)pyridin-3-ylboronic acid, a key building block in synthetic chemistry, is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products. This guide provides a comprehensive comparison of various analytical methods suitable for the quantification of this and similar boronic acid compounds, supported by experimental data and detailed protocols.
Overview of Analytical Techniques
Several analytical techniques can be employed for the quantification of boronic acids. The choice of method often depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like boronic acids.
Key Features:
-
Versatility: Can be coupled with various detectors, including UV-Vis, Diode Array (DAD), and fluorescence detectors.
-
Selectivity: Method selectivity can be enhanced through post-column derivatization. For instance, reaction with alizarin can produce fluorescent complexes, allowing for selective detection.[1][2]
-
Throughput: Modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems offer rapid analysis times.
A study on the analysis of various boronic acids using an on-line HPLC method with post-column derivatization with alizarin demonstrated a limit of detection (LOD) for phenylboronic acid of 1.2 ng or 1 µM.[1][2]
Experimental Protocol: HPLC with Post-Column Derivatization
-
Chromatographic Separation:
-
Post-Column Reaction:
-
Detection:
References
- 1. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.wur.nl [research.wur.nl]
- 3. researchgate.net [researchgate.net]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Navigating Byproduct Formation in Suzuki-Miyaura Reactions of 6-(Methylthio)pyridin-3-ylboronic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. However, the efficiency of this reaction can be hampered by the formation of undesired byproducts, particularly when employing heteroaromatic boronic acids. This guide provides a comparative analysis of byproduct formation in reactions involving 6-(methylthio)pyridin-3-ylboronic acid, offering insights into its reactivity and strategies to mitigate common side reactions.
The primary challenges encountered in Suzuki-Miyaura reactions with pyridinyl boronic acids are protodeboronation and homocoupling. Understanding the propensity of a given boronic acid to undergo these side reactions is crucial for optimizing reaction conditions and maximizing the yield of the desired product.
Comparison of Byproduct Formation
While specific quantitative data for the byproduct profile of this compound under various Suzuki-Miyaura conditions is not extensively documented in publicly available literature, we can infer its performance based on studies of structurally related compounds, particularly the parent 3-pyridylboronic acid.
A seminal study on the protodeboronation of various heteroaromatic boronic acids provides a valuable benchmark for comparison. The data reveals that 3-pyridylboronic acid is significantly more stable towards protodeboronation than its 2-pyridyl counterpart.
| Boronic Acid | Relative Stability to Protodeboronation | Key Observations |
| This compound | Predicted to be relatively high | The electron-donating nature of the methylthio group at the 6-position may slightly influence the electronic properties of the pyridine ring, but the fundamental stability of the 3-pyridylboronic acid moiety is expected to be maintained. |
| 3-Pyridylboronic Acid | High | Exhibits slow protodeboronation, with a half-life of over a week under basic conditions (pH 12, 70 °C)[1][2]. |
| 2-Pyridylboronic Acid | Low | Undergoes rapid protodeboronation, with a half-life of approximately 25-50 seconds under neutral conditions (pH 7, 70 °C)[1][2]. |
Experimental Protocols
To minimize byproduct formation and maximize the yield of the desired cross-coupled product when using this compound, a carefully designed experimental protocol is essential. The following provides a general methodology based on established procedures for similar substrates.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.01-0.05 eq.) and the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
To better understand the chemical processes involved, the following diagrams illustrate the key reaction pathways and a typical experimental workflow.
References
Navigating the Challenges of 6-(Methylthio)pyridin-3-ylboronic Acid Coupling: A Comparative Guide to Catalytic Systems
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in carbon-carbon bond formation. However, the use of heteroaromatic boronic acids, such as 6-(methylthio)pyridin-3-ylboronic acid, can present unique challenges due to factors like catalyst inhibition and competing side reactions. This guide provides a comparative analysis of catalytic systems for the coupling of this compound, supported by experimental data from analogous systems, to aid in the optimization of this critical transformation.
The presence of the pyridine nitrogen and the sulfur-containing substituent in this compound can influence its reactivity in Suzuki-Miyaura coupling reactions. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. Furthermore, heteroaryl boronic acids can be susceptible to protodeboronation, a side reaction that cleaves the carbon-boron bond and reduces the yield of the desired coupled product. The selection of an appropriate catalyst, ligand, base, and solvent system is therefore crucial to mitigate these challenges and achieve high reaction efficiency.
Performance Comparison of Catalytic Systems
The choice of the palladium source and, more importantly, the ligand is critical for a successful coupling of heteroaryl boronic acids. Sterically hindered and electron-rich phosphine ligands, often referred to as Buchwald-type ligands, have demonstrated superior performance in facilitating the coupling of challenging substrates. Below is a comparison of common catalytic systems and their expected performance based on literature for analogous heteroaryl boronic acid couplings.
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) | Expected Performance with this compound |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient and heteroaromatic ones. | Air-sensitive, higher cost. | 1-2 | High to excellent yields, efficient at moderate temperatures. |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[1] | Air-sensitive, higher cost. | 1-2 | Very high yields, particularly effective for challenging coupling partners.[1] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, may require higher temperatures and longer reaction times. | 2-5 | Moderate to good yields, may require optimization of reaction conditions. |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type ligands for this specific substrate class. | 2-3 | Good yields, a reliable choice for initial screening. |
Influence of Reaction Parameters on Coupling Efficiency
Beyond the catalyst and ligand, other reaction parameters play a pivotal role in the outcome of the Suzuki-Miyaura coupling of this compound.
| Parameter | Options | Impact on Reaction |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃ | The choice of base is critical for the activation of the boronic acid. Stronger, non-coordinating bases like K₃PO₄ and Cs₂CO₃ are often preferred for challenging couplings as they can accelerate the transmetalation step. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF, DMF | A biphasic solvent system, such as toluene/water or dioxane/water, is commonly used to dissolve both the organic and inorganic reagents. The choice of solvent can influence reaction rates and solubility of the catalyst complex. |
| Temperature | Room Temperature to 110 °C | While some modern catalysts can promote the reaction at room temperature, heating is often required to achieve reasonable reaction rates, especially with less reactive coupling partners.[1] |
Experimental Protocols
The following protocols provide a general methodology for conducting kinetic and performance studies of the Suzuki-Miyaura coupling of this compound with a model aryl halide.
Protocol 1: Small-Scale Reaction for Catalyst/Ligand Screening
This experiment aims to rapidly evaluate the performance of different catalyst systems by monitoring product formation at a fixed time point.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2 mol%)
-
Ligand (e.g., SPhos, XPhos, PPh₃, dppf) (4 mol%)
-
Base (e.g., K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)
-
Internal standard (e.g., dodecane)
Procedure:
-
To an array of oven-dried reaction vials, add the aryl halide, this compound, base, and internal standard.
-
In a glovebox or under an inert atmosphere, add the corresponding palladium precatalyst and ligand to each vial.
-
Add the degassed solvent to each vial.
-
Seal the vials and place them in a preheated aluminum block on a stirrer hotplate at a set temperature (e.g., 80 °C).
-
After a fixed time (e.g., 4 hours), remove the vials, cool to room temperature, and quench the reaction by adding water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic layer by GC-MS or LC-MS to determine the yield of the coupled product relative to the internal standard.
Protocol 2: Reaction Progress Monitoring for Kinetic Analysis
This experiment aims to determine the reaction rate by monitoring the formation of the product over time.
Procedure:
-
Set up the reaction as described in Protocol 1 in a larger scale reaction vessel equipped with a sampling port.
-
At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture via a syringe.
-
Immediately quench the aliquot with a suitable quenching agent (e.g., a cooled solution of a reducing agent if necessary) and dilute with a known volume of solvent.
-
Analyze the quenched samples by GC-MS or LC-MS to determine the concentration of the starting materials and the product at each time point.
-
Plot the concentration of the product versus time to generate a reaction progress curve. This data can be used to determine the initial reaction rate and to compare the kinetic profiles of different catalytic systems.
Mandatory Visualization
The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for the kinetic study of the coupling reaction.
References
Spectroscopic Analysis of 6-(methylthio)pyridin-3-ylboronic Acid and Its Analogs: A Comparative Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of key building blocks is paramount. This guide provides a comparative analysis of the spectroscopic data for 6-(methylthio)pyridin-3-ylboronic acid and two structurally related derivatives: 6-methoxypyridin-3-ylboronic acid and 6-chloropyridin-3-ylboronic acid. Due to the limited availability of public experimental spectra for this compound, this guide presents a combination of available data for its analogs and predicted data based on established spectroscopic principles. This information is crucial for the unambiguous identification and quality control of these valuable synthetic intermediates.
The pyridin-3-ylboronic acid scaffold is a cornerstone in modern medicinal chemistry, frequently employed in cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds. The substituent at the 6-position of the pyridine ring significantly modulates the electronic properties and, consequently, the reactivity and spectroscopic characteristics of the molecule. This guide offers a side-by-side comparison of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for these three derivatives, facilitating their differentiation and characterization.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound and its methoxy and chloro analogs. The data for the methoxy and chloro derivatives are based on publicly available information, while the data for the methylthio derivative are predicted based on known substituent effects.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Typical, 400 MHz, DMSO-d₆)
| Compound | H-2 (ppm) | H-4 (ppm) | H-5 (ppm) | Other Signals (ppm) |
| This compound | ~8.6 | ~7.9 | ~7.4 | ~2.5 (s, 3H, -SCH₃) |
| 6-methoxypyridin-3-ylboronic acid | ~8.4 | ~7.8 | ~6.8 | ~3.9 (s, 3H, -OCH₃) |
| 6-chloropyridin-3-ylboronic acid | ~8.7 | ~8.1 | ~7.5 | - |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Typical, 100 MHz, DMSO-d₆)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Other Signals (ppm) |
| This compound | ~150 | ~135 (br) | ~138 | ~120 | ~160 | ~14 (-SCH₃) |
| 6-methoxypyridin-3-ylboronic acid | ~148 | ~133 (br) | ~140 | ~110 | ~165 | ~54 (-OCH₃) |
| 6-chloropyridin-3-ylboronic acid | ~152 | ~138 (br) | ~142 | ~122 | ~150 | - |
| Note: The carbon atom attached to boron (C-3) often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus. |
Table 3: IR Spectroscopic Data (Predicted/Typical, cm⁻¹)
| Compound | O-H Stretch (Boronic Acid) | C=C, C=N Stretch (Aromatic) | B-O Stretch | C-S Stretch | C-O Stretch | C-Cl Stretch |
| This compound | ~3300-3500 (broad) | ~1580-1610 | ~1350 | ~600-700 | - | - |
| 6-methoxypyridin-3-ylboronic acid | ~3300-3500 (broad) | ~1590-1620 | ~1350 | - | ~1020-1050, ~1250 | - |
| 6-chloropyridin-3-ylboronic acid | ~3300-3500 (broad) | ~1570-1600 | ~1350 | - | - | ~700-800 |
Table 4: Mass Spectrometry Data (Predicted/Typical, EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 169 | 154 ([M-CH₃]⁺), 122 ([M-SCH₃]⁺), 94, 78 |
| 6-methoxypyridin-3-ylboronic acid | 153 | 138 ([M-CH₃]⁺), 122 ([M-OCH₃]⁺), 94, 78 |
| 6-chloropyridin-3-ylboronic acid | 157/159 (isotope pattern) | 122 ([M-Cl]⁺), 94, 78 |
Experimental Protocols
The following are detailed, standardized protocols for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the boronic acid derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended for its ability to dissolve a wide range of organic compounds and to observe the exchangeable protons of the boronic acid hydroxyl groups.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-64 (signal-to-noise dependent).
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-12 ppm.
-
Referencing: The residual DMSO solvent peak at 2.50 ppm is used as the internal reference.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Referencing: The DMSO-d₆ solvent peak at 39.52 ppm is used as the internal reference.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropanol.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid boronic acid derivative directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation (Electron Ionization - EI):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 10-100 µg/mL.
-
-
Data Acquisition:
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 200-250 °C.
-
For GC-MS analysis, a suitable capillary column (e.g., DB-5ms) and temperature program should be used to ensure proper elution of the compound.
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a novel pyridinylboronic acid derivative and the general signaling pathway concept where such molecules are often applied.
Safety Operating Guide
Proper Disposal of 6-(Methylthio)pyridin-3-ylboronic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 6-(Methylthio)pyridin-3-ylboronic acid are paramount for ensuring a secure and compliant laboratory environment. Adherence to established protocols for chemical waste management mitigates risks to personnel and the environment. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with best practices in laboratory safety.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]
Hazard Profile:
Similar boronic acid compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] Therefore, it is essential to treat this compound as hazardous waste.
| Hazard Statement | Classification |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Respiratory Irritation | Category 3 |
This data is based on similar pyridine boronic acid compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for the compound in use.
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, sealable container clearly labeled as "Hazardous Waste".[1] The label should also include the chemical name: "this compound".
-
Liquid Waste: If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[1] Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][5] Specifically, avoid mixing with strong acids or bleach, which could lead to dangerous reactions.[1][5]
2. Storage:
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[1] This area should be away from incompatible materials until it is collected by your institution's EHS personnel or a licensed waste disposal contractor.[1]
3. Container Decontamination:
Empty containers that held this compound must be properly decontaminated before disposal.
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[6]
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[6]
-
Final Disposal of Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to your institution's guidelines for regular laboratory glassware or plastic recycling.[1]
4. Emergency Procedures:
In case of a spill, immediately evacuate the area and alert your laboratory supervisor and EHS department. If you are trained and it is safe to do so, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal.[7] Ensure adequate ventilation during cleanup.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-(Methylthio)pyridin-3-ylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 6-(Methylthio)pyridin-3-ylboronic acid, a key reagent in synthetic chemistry. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | Prevents skin contact, which can lead to irritation.[1][2] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) or use in a fume hood. | Necessary when handling the solid powder to avoid inhalation of dust, which may cause respiratory tract irritation.[3][4] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of accidental exposure.
Table 2: First Aid Procedures
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[1][2] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[5] |
Handling and Storage
Proper handling and storage procedures are vital to maintain the chemical's integrity and prevent accidents.
Operational Plan:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3] Ensure that eyewash stations and safety showers are readily accessible.[1][2]
-
Handling Practices:
Storage Plan:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
Keep the container tightly sealed to prevent moisture absorption.
-
Refrigerated storage is often recommended for boronic acids to ensure long-term stability.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Classification: This material should be treated as hazardous chemical waste.
-
Disposal Method: Dispose of the contents and container in accordance with local, regional, and national hazardous waste regulations.[1] This typically involves sending the waste to an approved waste disposal plant.[2][5]
-
Sulfur-Containing Waste: As a sulfur-containing organic compound, special attention should be paid to disposal methods that prevent the release of sulfur compounds into the environment, which can lead to soil and water acidification.[6]
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.
Caption: A typical laboratory workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
